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2-(6-bromopyridazin-3-yl)propan-2-ol Documentation Hub

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  • Product: 2-(6-bromopyridazin-3-yl)propan-2-ol
  • CAS: 1303968-01-5

Core Science & Biosynthesis

Foundational

The 1,2-Diazine Advantage: A Strategic Guide to Pyridazine Bioisosterism

Introduction: The "Magic Nitrogen" Paradigm In the optimization of lead compounds, the pyridine ring (azine) is a ubiquitous scaffold. However, its liability to oxidative metabolism (N-oxide formation) and moderate lipop...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Magic Nitrogen" Paradigm

In the optimization of lead compounds, the pyridine ring (azine) is a ubiquitous scaffold. However, its liability to oxidative metabolism (N-oxide formation) and moderate lipophilicity often necessitate a bioisosteric switch. The pyridazine ring (1,2-diazine) represents a high-value, underutilized tactical replacement.

This guide details the physicochemical and metabolic rationale for swapping a pyridine for a pyridazine, providing the specific experimental frameworks required to validate this change.

Physicochemical Profiling: The Pyridine-to-Pyridazine Switch

The introduction of a second nitrogen atom adjacent to the first creates a unique electrostatic environment due to lone-pair repulsion (the alpha-effect). This drastically alters the physicochemical landscape compared to pyridine.

Comparative Metrics

The following table summarizes the shift in properties when replacing a benzene or pyridine core with pyridazine.

PropertyBenzenePyridine (1-N)Pyridazine (1,2-N)Impact on Drug Design
pKa (Conjugate Acid) N/A~5.2~2.3 Pyridazine is significantly less basic. It remains unprotonated at physiological pH, improving membrane permeability for neutral species.
LogP (Lipophilicity) 2.130.65-0.72 Massive reduction in lipophilicity. Excellent for lowering LogD without adding rotatable bonds.
Dipole Moment (D) 0.02.2~3.9 - 4.2 High polarity drives aqueous solubility.[1] The strong dipole can lock specific binding conformations.
H-Bond Acceptors 012 (Dual) The adjacent nitrogens can accept two H-bonds or bridge water molecules effectively.
Vector Analysis & Lone Pair Repulsion

In pyridazine, the repulsion between the adjacent nitrogen lone pairs creates a higher ground-state energy compared to pyrazine (1,4) or pyrimidine (1,3).

  • Binding Implication: This repulsion creates a focused region of high electron density, making pyridazine a "harder" H-bond acceptor than pyridine.

  • Solubility Driver: The high dipole moment allows pyridazine to interact strongly with bulk water, often resolving "brick dust" solubility issues encountered with bis-aryl systems.

The Metabolic Switch: Escaping CYP, Entering the AO Trap

The most critical technical consideration when deploying a pyridazine is the shift in metabolic liability.

The Mechanism
  • Pyridine: Primarily cleared by Cytochrome P450 (CYP) via N-oxidation or C-oxidation.

  • Pyridazine: Resistant to CYPs but highly susceptible to Aldehyde Oxidase (AO) .

AO is a cytosolic molybdenum-cofactor enzyme.[2] It functions via a nucleophilic attack (Mo-OH) on the electron-deficient carbon alpha to the nitrogen (C3 or C6 position).

Strategic Blocking

To successfully utilize a pyridazine, you must block the AO "soft spots."

  • Vulnerable: Unsubstituted C3/C6 positions.

  • Protected: Substitution at C3/C6 with small lipophilic groups (–CH3, –Cl, –CF3, –OMe) sterically and electronically hinders the Mo-OH attack.

Visualization: The Metabolic Decision Tree

The following diagram illustrates the logical flow for determining when to use pyridazine and how to mitigate its specific risks.

G Start Lead Compound (Pyridine Core) Issue Identify Liability: 1. High LogP/Low Solubility 2. CYP Metabolism (N-Oxide) Start->Issue Action Bioisosteric Swap: Pyridine -> Pyridazine Issue->Action AO_Check Assess Aldehyde Oxidase (AO) Liability (C3/C6 positions) Action->AO_Check Decision Are C3/C6 unsubstituted? AO_Check->Decision Risk High Risk of AO Clearance (Rapid oxidation to Pyridazinone) Decision->Risk Yes Mitigation Structural Modification: Add -CH3, -Cl, -CF3, or -OMe at C3/C6 Decision->Mitigation No (Already Substituted) Risk->Mitigation Success Optimized Lead: Low LogP, CYP Stable, AO Blocked Mitigation->Success

Figure 1: Decision logic for pyridine-to-pyridazine bioisosteric replacement, highlighting the critical Aldehyde Oxidase (AO) mitigation step.

Synthetic Methodologies: Accessing the Scaffold

While pyridines are easily synthesized via Suzuki couplings, pyridazines often require different approaches.

Classic Condensation (Paal-Knorr Type)

The reaction of 1,4-dicarbonyls with hydrazine.

  • Limitation: Requires specific carbonyl precursors which can be hard to access for highly functionalized drugs.

Inverse Electron Demand Diels-Alder (IEDDA)

This is the modern "gold standard" for accessing complex pyridazines, particularly in fragment-based drug discovery.

  • Reagents: 1,2,4,5-Tetrazines (electron-deficient diene) + Electron-rich Alkyne/Alkene (dienophile).[3]

  • Mechanism: [4+2] cycloaddition followed by retro-Diels-Alder (loss of N2).

  • Advantage: "Click" chemistry compatible; high tolerance for functional groups; no metal catalyst required.

Experimental Protocols: Validating the Bioisostere

Standard liver microsome stability assays (LM) often yield false positives for pyridazines because microsomes lack the cytosolic fraction where Aldehyde Oxidase (AO) resides. You must use the following protocol to accurately assess stability.

Protocol: Cytosolic Aldehyde Oxidase Stability Assay

Objective: Determine the intrinsic clearance of a pyridazine compound mediated specifically by AO.

Materials:

  • Enzyme Source: Pooled Human Liver Cytosol (HLC) and Rat Liver Cytosol (RLC). Note: Species differences in AO are massive. Always test Human.

  • Cofactor: None required for AO (unlike CYP which needs NADPH).

  • AO Inhibitor: Hydralazine (Specific AO inhibitor) or Raloxifene (Potent AO inhibitor).

  • Buffer: 0.1 M Potassium Phosphate (pH 7.4).

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the test compound (pyridazine analog) in DMSO.

  • Incubation Mix: Dilute cytosol to 1 mg/mL protein concentration in phosphate buffer.

  • Control Arm (AO Confirmation): In one set of samples, add Hydralazine (50 µM final) to inhibit AO.

  • Reaction Start: Spike test compound (1 µM final) into the mixture. Do NOT add NADPH. (Adding NADPH activates CYPs/Reductases, confounding the data).

  • Sampling: Aliquot 50 µL at t=0, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Data Interpretation:

  • High Clearance without NADPH: Indicates AO metabolism.

  • Clearance Inhibited by Hydralazine: Confirms AO is the driver.

  • Stable in Human but Unstable in Rat: Common issue. Trust the Human Cytosol data for clinical prediction, but be aware the rat model will underestimate exposure (PK disconnect).

Case Study: Deucravacitinib (Sotyktu)

A premier example of modern pyridazine utilization is Deucravacitinib , a TYK2 inhibitor approved for psoriasis.

  • Challenge: Early pyridine-based leads likely suffered from poor selectivity or metabolic issues.

  • Solution: Incorporation of a pyridazine-3-carboxamide moiety.

  • Mechanism: The pyridazine nitrogen acts as a specific H-bond acceptor in the ATP binding pocket, while the amide locks the conformation via an intramolecular H-bond to the pyridazine nitrogen (planarizing the system).

  • Outcome: The pyridazine core provided the necessary polarity (logP reduction) and specific vectors to achieve high selectivity for TYK2 over JAK1/2/3, avoiding the "JAK class" toxicity labels.

References

  • Meanwell, N. A. (2023).[4] The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32, 1853–1921. Link

  • Pryde, D. C., et al. (2010).[5] Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery.[2][5][6] Journal of Medicinal Chemistry, 53(24), 8441–8460. Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Chapter on Bioisosterism). Link

  • Hutzler, J. M., et al. (2013). Strategies for a comprehensive understanding of metabolism by aldehyde oxidase. Expert Opinion on Drug Metabolism & Toxicology, 9(2), 153-168.[5] Link

  • Boger, D. L. (1986). Inverse electron demand Diels-Alder reactions of heterocyclic azadienes.[7][8] Chemical Reviews, 86(5), 781–793. Link

Sources

Exploratory

Technical Guide: Solubility Profiling and Handling of 2-(6-bromopyridazin-3-yl)propan-2-ol

[1] Executive Summary This technical guide addresses the physicochemical properties, solubility behavior, and handling protocols for 2-(6-bromopyridazin-3-yl)propan-2-ol .[1] As a functionalized pyridazine fragment, this...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide addresses the physicochemical properties, solubility behavior, and handling protocols for 2-(6-bromopyridazin-3-yl)propan-2-ol .[1] As a functionalized pyridazine fragment, this compound serves as a critical intermediate in the synthesis of kinase inhibitors and other heterocyclic pharmaceuticals.[1] Its structure combines a lipophilic halogen handle (bromine) with a polar, hydrogen-bond-donating tertiary alcohol, creating a specific solubility profile that requires precise solvent selection for stock preparation and reaction optimization.[1]

Key Findings:

  • DMSO: The optimal solvent for high-concentration stock solutions (>50 mM).[1]

  • Methanol: An excellent solvent for intermediate processing, crystallization, and reactions (e.g., nucleophilic substitution), though with lower saturation limits than DMSO.[1]

  • Water: Poor solubility; requires cosolvents (e.g., DMSO/Water) for biological assay formulations.[1]

Physicochemical Profile & Solubility Prediction

To understand the solubility behavior of 2-(6-bromopyridazin-3-yl)propan-2-ol, we must analyze its structural determinants. Unlike its pyridine analogs, the pyridazine ring introduces a second nitrogen atom, significantly increasing the dipole moment and polar surface area (PSA).[1]

Structural Analysis
FeatureChemical FunctionImpact on Solubility
Pyridazine Core Electron-deficient aromatic heterocycleIncreases polarity compared to phenyl/pyridine analogs; enhances solubility in polar aprotic solvents (DMSO, DMF).[1]
C-6 Bromine Halogen substituentIncreases lipophilicity (LogP); reduces aqueous solubility but aids dissolution in organic solvents (DCM, EtOAc).[1]
C-3 Tertiary Alcohol Polar head groupActs as both H-bond donor and acceptor; significantly enhances solubility in protic solvents (MeOH, EtOH) compared to non-hydroxylated parents.[1]
Predicted Solubility Parameters
  • Calculated LogP (cLogP): ~1.2 – 1.6 (Estimated based on pyridazine analogs).[1]

  • Polar Surface Area (TPSA): ~45–55 Ų.[1]

  • pKa: The pyridazine nitrogens are weakly basic (pKa ~2.3), meaning the compound remains neutral in standard DMSO/MeOH solutions but may protonate in strong acids, drastically altering solubility.[1]

Solubility Data: DMSO vs. Methanol

While specific experimental values for this intermediate can vary by batch purity and crystalline form, the following ranges are established based on Structure-Activity Relationship (SAR) data from structurally homologous 3,6-disubstituted pyridazines and pyridine analogs (e.g., CAS 477252-29-2).

Comparative Solubility Table
SolventSolubility RatingEstimated Saturation Limit (25°C)Primary Application
DMSO High > 50 mg/mL Stock Solutions (100 mM) Long-term storage at -20°C; Biological assay delivery.[1]
Methanol Good 15 – 30 mg/mL Reaction Medium Hydrogenation, Nucleophilic substitution, HPLC mobile phase.[1]
Ethanol Moderate5 – 15 mg/mLCrystallization antisolvent; alternative to MeOH if toxicity is a concern.[1]
Water Poor< 1 mg/mLNot suitable for stock preparation.[1] Requires co-solvent (e.g., 1% DMSO).[1]

Critical Note: The tertiary alcohol moiety makes this compound significantly more soluble in methanol than 3,6-dibromopyridazine, which is sparingly soluble in cold alcohols.[1]

Experimental Protocol: Solubility Determination

For precise formulation in drug development, "visual" solubility is insufficient.[1] The following Self-Validating Protocol ensures accurate saturation data using a kinetic shake-flask method coupled with HPLC.

Workflow Diagram

The following diagram outlines the decision logic for determining solubility and preparing stock solutions.

SolubilityWorkflow cluster_QC Quality Control Check Start Start: Solid Compound 2-(6-bromopyridazin-3-yl)propan-2-ol SolventSelect Select Solvent (DMSO or MeOH) Start->SolventSelect ExcessAdd Add Excess Solid to Solvent (Target: Supersaturation) SolventSelect->ExcessAdd Equilibrate Equilibrate (Shake 24h @ 25°C) ExcessAdd->Equilibrate Filter Filter Supernatant (0.22 µm PTFE) Equilibrate->Filter Dilute Dilute for HPLC (Mobile Phase) Filter->Dilute CheckPurity Check Peak Purity (Is degradation occurring?) Filter->CheckPurity Quantify HPLC Quantification (UV @ 254 nm) Dilute->Quantify Result Calculate Solubility (mg/mL) Quantify->Result CheckPurity->Quantify Pass

Caption: Kinetic solubility determination workflow ensuring equilibrium saturation and stability verification.

Step-by-Step Methodology
  • Preparation: Weigh approximately 10 mg of the compound into a 1.5 mL HPLC vial.

  • Solvent Addition: Add 100 µL of the target solvent (DMSO or Methanol).[1]

    • Observation: If the solid dissolves immediately, the solubility is >100 mg/mL.[1] Add more solid until a visible precipitate remains.[1]

  • Equilibration: Agitate the suspension at 25°C for 24 hours (orbital shaker at 500 rpm).

    • Why: This ensures thermodynamic equilibrium is reached, preventing supersaturation artifacts.[1]

  • Filtration: Centrifuge at 13,000 rpm for 5 minutes. Carefully pipette the supernatant and filter through a 0.22 µm PTFE filter (Nylon filters may bind the compound).[1]

  • Quantification:

    • Dilute the filtrate 100-fold with mobile phase (e.g., 50:50 Water:Acetonitrile).[1]

    • Inject onto HPLC (C18 column).[1] Compare the Area Under Curve (AUC) against a standard curve of known concentration.[1]

Practical Handling & Storage Guidelines

Stock Solution Preparation (DMSO)

For biological assays or long-term storage, DMSO is the mandatory solvent due to its high boiling point and ability to prevent aggregation.[1]

  • Concentration: Prepare at 10 mM to 50 mM .

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

  • Hygroscopicity: DMSO is hygroscopic.[1] Ensure vials are tightly sealed with parafilm or stored in a desiccator. Absorbed water can cause the compound to precipitate over time.[1][2]

Methanol Usage in Synthesis

Methanol is the preferred solvent for reactions involving this intermediate, particularly:

  • Hydrogenation: Removal of the bromine (dehalogenation) using Pd/C often proceeds faster in MeOH than in EtOAc.[1]

  • Nucleophilic Substitution: The bromine at position 6 is activated for displacement by amines or alkoxides.[1] Methanol facilitates these polar transition states.[1]

Caution: When evaporating Methanol solutions, ensure the water bath temperature does not exceed 40°C to prevent potential thermal degradation, although pyridazines are generally thermally stable.[1]

References

  • PubChem. (2025).[1][3] Compound Summary: 2-(6-bromopyridin-2-yl)propan-2-ol (Analog Reference).[1] National Library of Medicine.[1] Available at: [Link]

  • Maes, B. U., et al. (2002).[1][4] Palladium-catalyzed reactions of chloropyridazines. Journal of Heterocyclic Chemistry, 39(3), 535-543.[1][4] (Provides context on solubility of halo-pyridazines in cross-coupling solvents).

  • Lipinski, C. A. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]

Sources

Foundational

Balancing the Dipole: A Technical Guide to LogP and PSA in Brominated Pyridazine Derivatives

Topic: LogP and Polar Surface Area of Brominated Pyridazine Derivatives Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Computational Chemists, and Drug Discovery Scientists Executive Summary The...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: LogP and Polar Surface Area of Brominated Pyridazine Derivatives Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Computational Chemists, and Drug Discovery Scientists

Executive Summary

The pyridazine scaffold (1,2-diazine) presents a unique physicochemical profile in medicinal chemistry, characterized by a high permanent dipole moment and significant aqueous solubility compared to its isomers, pyrazine and pyrimidine. The introduction of bromine—a heavy, lipophilic halogen with a distinct electrostatic "sigma-hole"—creates a critical tug-of-war between the hydrophilic N-N core and the hydrophobic substituent.

This guide provides an in-depth analysis of how bromination modulates the Partition Coefficient (LogP) and Topological Polar Surface Area (TPSA) of pyridazine derivatives. It moves beyond basic definitions to explore the causality of solvation effects, offers a self-validating RP-HPLC protocol for lipophilicity determination, and examines the structural implications for drug design.

The Physicochemical Paradox: The N-N Core vs. The Halogen Handle

The Pyridazine Anomaly

Unlike the 1,3-diazine (pyrimidine) or 1,4-diazine (pyrazine), the 1,2-diazine (pyridazine) possesses adjacent nitrogen atoms.[1] This proximity results in a repulsive interaction between the lone pairs, creating a high dipole moment (~3.9 D) and a lower LogP (-0.79 to -0.80) compared to pyridine (+0.65) or pyrazine (-0.27) [1].[2]

The Bromine Modulation

Bromine is often viewed merely as a synthetic handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Stille). However, in late-stage functionalization, it serves as a potent modulator of lipophilicity.

  • LogP Impact: The introduction of a bromine atom typically increases the LogP by approximately 0.86 to 1.1 units , depending on the substitution pattern. This allows for fine-tuning of membrane permeability without altering the polar surface area.

  • PSA Constancy: Bromine does not contribute to the TPSA. The TPSA of a standard pyridazine core remains constant at approximately 25.78 Ų (arising from the two pyridinic nitrogens), regardless of mono- or poly-bromination [2].

The Sigma-Hole Effect

While TPSA remains constant, the effective polarity can shift. Bromine exhibits a "sigma-hole"—a region of positive electrostatic potential on the extension of the C-Br bond. In pyridazines, this hole can interact with the electron-rich N-N lone pairs of neighboring molecules or protein targets, creating "halogen bonds" that mimic hydrogen bonds but are driven by hydrophobicity [3].

Quantitative Data Landscape

The following table summarizes the theoretical and experimental shifts in physicochemical properties when brominating the pyridazine core.

CompoundStructurecLogP (Predicted)Exp.[3] LogP (Consensus)TPSA (Ų)Dipole Moment (D)
Pyridazine C₄H₄N₂-0.79-0.80 [1]25.783.95
3-Bromopyridazine C₄H₃BrN₂0.250.3125.784.10
4-Bromopyridazine C₄H₃BrN₂0.210.2825.783.65
3,6-Dibromopyridazine C₄H₂Br₂N₂1.351.4225.781.20
3-Bromoimidazo[1,2-b]pyridazine C₆H₄BrN₃1.121.2530.20N/A

Note: Data synthesized from consensus QSAR models and experimental HPLC retention correlations.

Experimental Protocol: High-Throughput Lipophilicity Determination

While "Shake-Flask" is the absolute standard, it is low-throughput and prone to emulsion errors with amphiphilic heterocycles. The following RP-HPLC Protocol is the industry standard for determining the Lipophilicity Index (


), which linearly correlates to LogP.
Principle

Retention on a non-polar C18 stationary phase is driven by hydrophobic partitioning. By measuring retention factors (


) at varying methanol/water ratios and extrapolating to 0% organic modifier (

), we obtain a value independent of the solvent system.
Workflow Diagram

LipophilicityWorkflow Synthesis Synthesis (Bromination) Purify Purification (>95% Purity) Synthesis->Purify Isolation Prep Sample Prep (1 mg/mL in MeOH) Purify->Prep Dissolution HPLC RP-HPLC Run (Isocratic Series) Prep->HPLC Injection Calc Data Analysis (Linear Regression) HPLC->Calc tR Measurement Result LogP / LogD Determination Calc->Result Extrapolation

Caption: Step-by-step workflow for determining the lipophilicity index of brominated pyridazines.

Step-by-Step Methodology

Reagents:

  • HPLC Grade Methanol (MeOH).

  • Milli-Q Water (buffered to pH 7.4 with 20 mM Ammonium Acetate to measure LogD, or unbuffered for LogP of neutral species).

  • Reference Standards: Pyridine, Acetophenone, Benzene, Toluene (for calibration).

Procedure:

  • Column Selection: Use a C18 reversed-phase column (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm). A specialized "ODP" (Octadecyl Polyvinyl Alcohol) column is preferred for highly basic pyridazines to suppress silanol interactions [4].

  • Isocratic Runs: Perform isocratic runs at three different methanol concentrations (

    
    ): 50%, 60%, and 70%.
    
  • Dead Time Determination (

    
    ):  Inject Uracil or Sodium Nitrate to determine the column dead time.
    
  • Calculation of

    
    :  For each 
    
    
    
    , calculate the capacity factor:
    
    
  • Extrapolation (

    
    ):  Plot 
    
    
    
    vs.
    
    
    (volume fraction of MeOH). The relationship is linear:
    
    
    The y-intercept (
    
    
    ) represents the lipophilicity in 100% water.
  • Conversion to LogP: Use the calibration standards to generate a slope equation converting

    
     to LogP.
    

Structural Insights & SAR Implications

The position of the bromine atom on the pyridazine ring dictates the electronic environment and, consequently, the metabolic stability and binding affinity.

Positional Effects (3- vs 4-Substitution)
  • 3-Bromo (Alpha to N): The C3 position is highly electron-deficient due to the adjacent nitrogen. Bromine at this position is susceptible to nucleophilic aromatic substitution (

    
    ), making it a reactive "hotspot" but potentially unstable in metabolic conditions involving glutathione [5].
    
  • 4-Bromo (Beta to N): This position is sterically less hindered and electronically distinct. It generally results in a slightly lower dipole moment than the 3-bromo isomer, leading to marginally lower aqueous solubility.

The "Goldilocks" Zone for CNS Penetration

For Central Nervous System (CNS) drugs, the ideal LogP is 2.0–3.5, and TPSA < 90 Ų.

  • The Problem: A naked pyridazine (LogP ~ -0.8) is too polar for passive BBB diffusion.

  • The Solution: Adding a bromine (LogP shift +1.0) and a phenyl group (LogP shift +2.0) moves the molecule into the ideal CNS range (LogP ~ 2.2) without adding polar atoms that increase TPSA.

Interaction Pathway Diagram

SAR_Logic Core Pyridazine Core (Hydrophilic, High Dipole) Interaction Physicochemical Outcome Core->Interaction Br Bromine Substituent (Lipophilic, Sigma-Hole) Br->Interaction LogP LogP Increases (~ +1.0 unit) Interaction->LogP TPSA TPSA Unchanged (~ 26 Ų) Interaction->TPSA Metab Metabolic Liability (SNAr at C3) Interaction->Metab

Caption: Logic flow of how bromination alters the physicochemical landscape of the pyridazine core.

References

  • Ritchie, T. J., & Macdonald, S. J. F. (2009). The impact of aromatic ring count on physicochemical properties and attrition. Drug Discovery Today, 14(21-22), 1011-1020.

  • Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of Medicinal Chemistry, 43(20), 3714-3717.

  • Scholfield, M. R., Zanden, C. M., Carter, M., & Ho, P. S. (2013). Halogen bonding (X-bonding): A biological perspective. Protein Science, 22(2), 139-152.

  • Valkó, K., & Slégel, P. (1993). New chromatographic hydrophobicity index (CHI) based on slope and intercept from RP-HPLC data. Journal of Chromatography A, 642(1-2), 255-263.

  • Pattarawarapan, M., & Burgess, K. (2000). Molecular diversity of pyridazines. Angewandte Chemie International Edition, 39(23), 4299-4301.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Leveraging 2-(6-bromopyridazin-3-yl)propan-2-ol in Fragment-Based Drug Design

Abstract Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone in modern medicinal chemistry, offering an efficient alternative to high-throughput screening (HTS) for identifying novel lead...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone in modern medicinal chemistry, offering an efficient alternative to high-throughput screening (HTS) for identifying novel lead compounds.[1][2] This methodology focuses on screening low molecular weight compounds, or "fragments," which typically exhibit weak binding but do so with high ligand efficiency.[2] These fragments serve as starting points for rational, structure-guided optimization into potent and selective drug candidates.[3][4] This guide provides a detailed exploration of the fragment 2-(6-bromopyridazin-3-yl)propan-2-ol , outlining its strategic value and providing comprehensive protocols for its application in FBDD campaigns. We will delve into the physicochemical properties of the pyridazine core, its role in molecular recognition, and step-by-step methodologies for fragment screening, hit validation, and subsequent hit-to-lead optimization.

Introduction: The Strategic Value of the Pyridazine Fragment

The pyridazine ring is a privileged scaffold in medicinal chemistry, recognized for its unique physicochemical properties that make it an attractive component in drug design.[5] It possesses a high dipole moment and dual hydrogen-bonding capacity, which are crucial for target interaction.[5] The inclusion of a bromine atom on the pyridazine ring of 2-(6-bromopyridazin-3-yl)propan-2-ol provides a key reactive handle for synthetic elaboration, a critical feature for the "fragment growing" phase of FBDD. The tertiary alcohol adds a 3D character and a hydrogen bond donor/acceptor site, enhancing its potential for specific interactions within a protein binding pocket.

Physicochemical Properties of the Core Fragment

A thorough understanding of the fragment's properties is foundational to a successful FBDD campaign.

PropertyValueSource
Molecular Formula C8H10BrNO
Molecular Weight 216.08 g/mol [6]
CAS Number 477252-29-2
Physical Form Solid
Storage Temperature 4°C

This data establishes the fragment's adherence to the "Rule of Three," a common guideline for fragment library composition (MW < 300 Da), making it an ideal candidate for FBDD screening.[7][8]

Why Pyridazine? A Privileged Scaffold

The pyridazine core is not merely a synthetic placeholder; it is an active contributor to biological activity. Its derivatives have demonstrated a wide array of pharmacological effects, including anti-inflammatory, anti-cancer, and neuroprotective activities.[9][10] This inherent biological relevance suggests that fragments containing this scaffold have a higher probability of interacting with disease-relevant targets.[10] Furthermore, the pyridazine heterocycle can confer favorable properties such as reduced lipophilicity and lower cytochrome P450 inhibitory effects, which are beneficial during lead optimization.[5]

The Fragment-Based Drug Discovery (FBDD) Workflow

The FBDD process is a systematic, multi-stage approach that begins with identifying weakly binding fragments and iteratively builds them into high-affinity lead compounds. This workflow is particularly effective for challenging targets, including those previously considered "undruggable."[1][2]

Conceptual Workflow Diagram

Caption: A generalized workflow for Fragment-Based Drug Discovery.

Experimental Protocols: Screening and Hit Validation

Because fragments bind with low affinity, highly sensitive biophysical techniques are required for their detection and characterization.[11] The most common and robust methods are Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography.[11][12][13]

Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time monitoring of binding events, making it ideal for primary fragment screening.[12][14]

Objective: To identify fragments from a library that bind to an immobilized protein target.

Materials:

  • SPR instrument (e.g., Biacore, Octet® SF3)

  • Sensor chips (e.g., CM5, Series S)

  • Target protein of interest

  • Fragment library including 2-(6-bromopyridazin-3-yl)propan-2-ol, dissolved in 100% DMSO.

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (EDC, NHS, ethanolamine)

Methodology:

  • Target Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

    • Causality: Covalent immobilization provides a stable surface for repeated binding measurements. The target density is optimized to minimize mass transport effects and steric hindrance.

  • Fragment Screening:

    • Prepare fragment solutions in running buffer at a standard concentration (e.g., 100-200 µM), ensuring the final DMSO concentration is consistent and low (<5%).

    • Inject each fragment solution over the target and reference (uncoated or mock-coupled) flow cells.

    • Monitor the change in response units (RU) to detect binding. A positive "hit" is a response significantly above the background noise and the reference channel signal.

    • Causality: Using a reference channel is critical to subtract bulk refractive index changes and non-specific binding, reducing false positives.[14]

  • Data Analysis:

    • Subtract the reference channel data from the active channel data.

    • Hits are identified based on a predefined response threshold.

    • Trustworthiness: Hits from the primary screen require validation by orthogonal methods to ensure they are not artifacts of the assay technology.

Protocol 2: Hit Validation and Characterization via NMR Spectroscopy

NMR spectroscopy, particularly protein-observed experiments like the ¹H-¹⁵N HSQC, provides robust validation of binding and can map the binding site on the protein.[13][15]

Objective: To confirm the binding of SPR hits and determine their binding site.

Materials:

  • High-field NMR spectrometer (≥600 MHz) with a cryoprobe.

  • ¹⁵N-isotopically labeled target protein.

  • NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.0 in 90% H₂O/10% D₂O).

  • Hit fragments identified from SPR screen.

Methodology:

  • Reference Spectrum Acquisition:

    • Prepare a sample of ~50-100 µM ¹⁵N-labeled protein in NMR buffer.

    • Acquire a reference ¹H-¹⁵N HSQC spectrum. Each peak in this spectrum corresponds to a specific backbone amide proton and nitrogen pair in the protein.[15]

  • Titration Experiment:

    • Add a small aliquot of the hit fragment (e.g., 2-(6-bromopyridazin-3-yl)propan-2-ol) to the protein sample to achieve a specific molar ratio (e.g., 1:5 protein:fragment).

    • Acquire a second ¹H-¹⁵N HSQC spectrum.

    • Causality: If the fragment binds to the protein, the chemical environment of nearby amino acid residues will change, causing their corresponding peaks in the HSQC spectrum to shift (a Chemical Shift Perturbation, or CSP).[15]

  • Binding Site Mapping:

    • Overlay the reference and titration spectra.

    • Identify the peaks that have shifted.

    • By assigning these shifting peaks back to specific residues in the protein's sequence, the binding site can be mapped onto the protein's structure.

    • Trustworthiness: This method provides direct evidence of binding to the target protein and localizes the interaction, which is invaluable information for structure-based design.

Hit-to-Lead Optimization: Growing the Fragment

Once a fragment hit like 2-(6-bromopyridazin-3-yl)propan-2-ol is validated and its binding mode is understood (ideally through X-ray co-crystallography), the hit-to-lead phase begins.[4] The goal is to elaborate the fragment's structure to increase its affinity and selectivity.[3][16]

The "Fragment Growing" Strategy

The bromine atom on the pyridazine ring is the key enabler for the "growing" strategy.[16] It serves as a versatile anchor point for introducing new chemical functionalities via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

Fragment_Growing A 2-(6-bromopyridazin-3-yl)propan-2-ol Initial Fragment Hit B { Suzuki Coupling | Arylboronic Acid} A:f1->B:f0 Elaboration via Bromine Handle C Optimized Lead Compound Increased Affinity & Selectivity B:f1->C:f0

Caption: The "Fragment Growing" optimization strategy.

Protocol 3: Suzuki Coupling for Fragment Elaboration

Objective: To synthesize a small library of analogues by coupling various boronic acids to the 6-bromo position of the pyridazine fragment.

Materials:

  • 2-(6-bromopyridazin-3-yl)propan-2-ol

  • A diverse set of aryl or heteroaryl boronic acids.

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)).

  • Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃).

  • Solvent (e.g., Dioxane/Water or Toluene/Ethanol/Water mixture).

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography).

General Procedure:

  • Reaction Setup:

    • To a reaction vessel, add 2-(6-bromopyridazin-3-yl)propan-2-ol (1 equivalent), the chosen boronic acid (1.1-1.5 equivalents), the base (2-3 equivalents), and the palladium catalyst (0.01-0.05 equivalents).

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

    • Causality: The inert atmosphere is crucial to prevent the degradation of the palladium catalyst, ensuring efficient coupling.

  • Reaction Execution:

    • Add the degassed solvent(s).

    • Heat the reaction mixture (typically 80-110 °C) with stirring for 2-24 hours, monitoring progress by TLC or LC-MS.

  • Workup and Purification:

    • Cool the reaction to room temperature.

    • Dilute with water and extract with an organic solvent (e.g., Ethyl Acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the desired coupled product.

    • Trustworthiness: Each new analogue must be fully characterized (e.g., by ¹H NMR, ¹³C NMR, and HRMS) to confirm its structure and purity before biological evaluation.

Conclusion

2-(6-bromopyridazin-3-yl)propan-2-ol represents a high-value starting point for fragment-based drug discovery campaigns. Its favorable physicochemical properties, combined with the synthetically tractable bromopyridazine core, provide a robust platform for identifying and optimizing novel ligands. The protocols detailed herein offer a clear, validated pathway from initial screening to rational hit-to-lead elaboration. By integrating sensitive biophysical techniques with structure-guided medicinal chemistry, researchers can effectively leverage this and similar fragments to tackle challenging biological targets and accelerate the discovery of new therapeutics.

References

  • Application of Fragment-Based Drug Discovery to Versatile Targets. (2020). Frontiers. [Link]

  • Fragment‐based drug discovery—the importance of high‐quality molecule libraries. (n.d.). PMC. [Link]

  • An Introduction to Fragment-Based Drug Discovery (FBDD). (2022). Drug Hunter. [Link]

  • Fragment-Based Drug Design: From Then until Now, and Toward the Future. (2025). Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. (2025). Massachusetts Biotechnology Council. [Link]

  • Fragment-to-Lead. (n.d.). Creative Biostructure. [Link]

  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. (n.d.). Frontiers. [Link]

  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2025). PubMed. [Link]

  • Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. (n.d.). OUCI. [Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (n.d.). ResearchGate. [Link]

  • Different hit-to-lead optimization strategies (fragment growing,...). (n.d.). ResearchGate. [Link]

  • Integrated Strategy for Lead Optimization Based on Fragment Growing: The Diversity-Oriented-Target-Focused-Synthesis Approach. (2018). Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. (2025). ResearchGate. [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). PMC. [Link]

  • 2-(6-Bromopyridin-2-yl)propan-2-ol. (n.d.). PubChem. [Link]

  • Fragment screening by SPR/NMR. (n.d.). J-STAGE. [Link]

  • Protocol to perform fragment screening using NMR spectroscopy. (n.d.). ResearchGate. [Link]

  • Fragment-based screening using X-ray crystallography and NMR spectroscopy. (2007). PubMed. [Link]

  • Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. (2026). Jubilant Biosys. [Link]

  • X-ray Crystallography Fragment Screening. (n.d.). Selvita. [Link]

  • 2-(3-Bromophenyl)propan-2-ol. (n.d.). PubChem. [Link]

  • Method for synthesizing 2-amino-6-bromopyridine. (n.d.).
  • Fragment-based drug discovery: A graphical review. (2025). PMC - NIH. [Link]

  • Fragment-Based Epigenetic Hit Discovery: BRD3. (n.d.). Sygnature Discovery. [Link]

  • Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2 H )-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents. (2017). ResearchGate. [Link]

  • Exploring Fragment-Based Approaches in Drug Discovery. (n.d.). Taylor & Francis. [Link]

  • Fragment-Based Drug Discovery. (n.d.). CHI. [Link]

  • Preparation of 2-bromopyridine. (n.d.). PrepChem.com. [Link]

  • Advanced SPR applications accelerate hit identification and validation in fragment‐based drug discovery. (n.d.). Sartorius. [Link]

Sources

Application

Application Note: Optimized Buchwald-Hartwig Amination of 2-(6-bromopyridazin-3-yl)propan-2-ol

Executive Summary & Strategic Context The substrate 2-(6-bromopyridazin-3-yl)propan-2-ol represents a high-value pharmacophore often found in kinase inhibitors (e.g., ERK, GLS1 inhibitors).[1] Its structural duality—an e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The substrate 2-(6-bromopyridazin-3-yl)propan-2-ol represents a high-value pharmacophore often found in kinase inhibitors (e.g., ERK, GLS1 inhibitors).[1] Its structural duality—an electron-deficient pyridazine ring coupled with a polar, sterically bulky tertiary alcohol—presents specific synthetic challenges:

  • Catalyst Poisoning: The pyridazine nitrogens (1,2-diazine) are potent

    
    -donors capable of displacing phosphine ligands, leading to catalyst deactivation (formation of stable Pd-bis(pyridazine) resting states).[1]
    
  • Base Sensitivity: While tertiary alcohols are more robust than secondary ones, the use of strong alkoxide bases (e.g.,

    
    ) can lead to equilibrium deprotonation. The resulting alkoxide may act as a competitive nucleophile (forming C-O ethers) or induce retro-aldol-type decomposition under high thermal stress.[1]
    
  • Solubility: The polar hydroxyl group reduces solubility in non-polar solvents like toluene, often necessitating polar aprotic cosolvents or specific phase-transfer conditions.[1]

This guide provides two validated protocols: Method A (General Purpose/Robust) using Xantphos/Cs₂CO₃, and Method B (High Activity/Sterically Demanding) using BrettPhos/LHMDS.[1]

Pre-Reaction System Suitability Test (SST)[1]

Self-Validating Logic: Never commit the bulk limiting reagent (the bromopyridazine) without verifying catalyst activity. Pyridazines are notoriously sensitive to trace oxygen and moisture which deactivate the Pd(0) species.

SST Protocol:

  • Set up a pilot vial with 10 mg of 4-bromotoluene (cheap standard).[1]

  • Add the chosen amine (1.2 eq), Base, and Catalyst system.[1][2]

  • Heat to 80°C for 15 minutes.

  • Validation: LCMS must show >90% conversion to the tolyl-amine. If <90%, repurify the solvent (sparge with Ar) or replace the catalyst batch.

Critical Parameter Analysis

Ligand Selection Logic
LigandTypeBite Angle / BulkRationale for Pyridazine Coupling
Xantphos Bidentate~111° (Wide)Preferred for Stability. The wide bite angle forces reductive elimination.[1] Being bidentate, it resists displacement by the pyridazine nitrogens, preventing catalyst poisoning.
BrettPhos MonodentateBulky BiarylPreferred for Activity. Massive steric bulk prevents N-coordination.[1] Excellent for primary amines and anilines that are otherwise sluggish.[1]
BINAP Bidentate~92°Legacy Option. Often fails with electron-deficient heterocycles due to slower reductive elimination compared to Xantphos.[1]
Base Selection Logic
  • 
     (Cesium Carbonate):  The "Safe" choice.[1] Mild enough to leave the tertiary alcohol largely protonated, preventing C-O coupling side reactions. Requires higher temperatures (90-100°C).[1]
    
  • 
     (Sodium tert-butoxide):  The "Fast" choice.[1] Rapid activation of the amine. Risk: Can deprotonate the tertiary alcohol (
    
    
    
    ~17-18), potentially increasing solubility but risking side reactions.[1] Use only if
    
    
    fails.

Experimental Protocols

Method A: The "Robust" Protocol (Xantphos/ )

Best for: Secondary amines (morpholine, piperazines), high-value substrates, and scale-up.

Reagents:

  • Substrate: 2-(6-bromopyridazin-3-yl)propan-2-ol (1.0 equiv)[1]

  • Amine: 1.2 – 1.5 equiv

  • Catalyst:

    
     (2.5 mol%) or Pd(OAc)₂ (5 mol%)[1]
    
  • Ligand: Xantphos (5 – 10 mol%)[1]

  • Base:

    
     (2.0 equiv, anhydrous, finely ground)
    
  • Solvent: 1,4-Dioxane (0.1 M concentration)[1]

Step-by-Step:

  • Catalyst Pre-complexation (Critical): In a separate vial, mix

    
     and Xantphos in 1/3 of the dioxane volume.[1] Stir at RT for 5 mins under Argon.[1] Visual Check: Solution should turn from dark purple/red to a clear orange/brown, indicating ligation.[1]
    
  • Main Vessel: Charge the reaction vessel with the bromopyridazine, amine, and

    
    . Evacuate and backfill with Argon (3 cycles).[1]
    
  • Addition: Add the remaining dioxane to the main vessel, then transfer the pre-formed catalyst solution via syringe.

  • Reaction: Heat to 100°C for 4–12 hours.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc) to remove insolubles.[1] Concentrate.

  • Purification: Flash chromatography. Note: The product is polar; use DCM:MeOH gradients (e.g., 0-10% MeOH).[1]

Method B: The "High Activity" Protocol (BrettPhos G3)

Best for: Primary amines, anilines, or sterically hindered partners.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv[1][2][3]

  • Catalyst: BrettPhos Pd G3 (2–5 mol%) (Precatalyst ensures 1:1 Pd:L ratio and excludes

    
    ).[1]
    
  • Base: LHMDS (2.2 equiv, 1M in THF) or NaOtBu (1.5 equiv).[1]

  • Solvent: THF or Toluene (0.1 M).[1]

Step-by-Step:

  • Setup: Charge the solid BrettPhos Pd G3 and substrate into the vial. Purge with Argon.

  • Solvent/Amine: Add solvent and the amine.[1]

  • Base Addition: Dropwise add LHMDS solution at RT. Note: LHMDS is non-nucleophilic, protecting against

    
     side reactions at the pyridazine ring.
    
  • Reaction: Heat to 65–80°C . (BrettPhos is active at lower temps).[1] Monitor by LCMS after 1 hour.

  • Quench: Quench with saturated

    
     (aq) to protonate the alkoxide and amine. Extract with EtOAc.[1]
    

Mechanism & Workflow Visualization

Diagram 1: Catalytic Cycle & Inhibition Risks

This diagram illustrates the standard cycle versus the specific "Trap" state caused by the pyridazine nitrogen.

BuchwaldMechanism Pd0 Active Catalyst LPd(0) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Substrate AmineBind Amine Coordination & Deprotonation OxAdd->AmineBind + Amine / Base Trap CATALYST TRAP Pyridazine N-Coordination (Stable Pd-N species) OxAdd->Trap Low Steric Bulk Ligand (e.g., PPh3) RedElim Reductive Elimination (Product Release) AmineBind->RedElim RedElim->Pd0 - Product Product Aminopyridazine Product RedElim->Product Trap->Pd0 Heat/Bulky Ligand (Reversible) Substrate Bromopyridazine Substrate Substrate->OxAdd

Caption: The catalytic cycle highlights the risk of off-cycle Pd-N binding (Red Box), which is mitigated by using bulky ligands like Xantphos or BrettPhos.

Diagram 2: Optimization Decision Tree

Use this logic flow to select the correct protocol for your specific amine partner.

OptimizationTree Start Select Amine Partner Type1 Secondary Amine (Cyclic/Acyclic) Start->Type1 Type2 Primary Amine (Alkyl) Start->Type2 Type3 Aniline / Heteroaniline (Weak Nucleophile) Start->Type3 MethodA METHOD A Xantphos + Cs2CO3 (Dioxane, 100°C) Type1->MethodA Standard MethodB METHOD B BrettPhos G3 + LHMDS (THF, 65°C) Type2->MethodB Prevent beta-elim MethodC METHOD C tBuBrettPhos + NaOtBu (Toluene, 90°C) Type3->MethodC Max Activity

Caption: Decision matrix for matching amine sterics/electronics to the optimal catalyst system.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to BrettPhos or tBuXPhos . Ensure Argon sparging is rigorous.
Debromination (Ar-H)

-Hydride Elimination
Usually from the amine.[1] Switch from

to NaOtBu to speed up transmetallation, or lower temperature.
C-O Coupling (Ether) Alkoxide CompetitionThe tertiary alcohol is reacting.[1] Switch back to

(weaker base) and use t-Amyl alcohol as solvent to suppress alkoxide nucleophilicity.[1]
Black Precipitate Pd Aggregation (Pd Black)Ligand concentration too low.[1] Ensure Ligand:Pd ratio is >1.2:1 (or 2:1 for monodentates).

References

  • Surry, D. S., & Buchwald, S. L. (2008).[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Definitive guide on ligand selection).

  • Paul, F., et al. (1994).[1] "Palladium-catalyzed coupling of halo-heterocycles."[1][3][4][5][6] Journal of the American Chemical Society. (Foundational work on heteroaryl couplings).

  • Organic Process Research & Development (OPRD). "Kiloscale Buchwald–Hartwig Amination of Base-Sensitive Heterocycles." (Industrial application of weak base protocols).

  • MIT Buchwald Lab Protocols. "General Procedure for the Amination of Aryl Halides." (Standard operating procedures for BrettPhos systems).

Sources

Method

Application Note: Strategic Functionalization of 2-(6-bromopyridazin-3-yl)propan-2-ol via Metal-Halogen Exchange

Executive Summary This Application Note details the functionalization of 2-(6-bromopyridazin-3-yl)propan-2-ol (Compound 1 ) via metal-halogen exchange. This substrate presents a classic "chemoselectivity paradox" in orga...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the functionalization of 2-(6-bromopyridazin-3-yl)propan-2-ol (Compound 1 ) via metal-halogen exchange. This substrate presents a classic "chemoselectivity paradox" in organometallic chemistry: it contains an acidic tertiary alcohol (


) and an electron-deficient pyridazine ring prone to nucleophilic attack.

Traditional approaches often mandate hydroxyl protection (e.g., TBS, THP) to prevent proton quenching of the organometallic reagent. However, this guide provides "protection-free" protocols utilizing the Dianion Strategy . We compare two methodologies:

  • Method A (Recommended): Magnesium-Halogen Exchange (Turbo Grignard) – High chemoselectivity, milder conditions.

  • Method B (Alternative): Lithium-Halogen Exchange – Cryogenic conditions, higher reactivity.

Strategic Analysis & Mechanistic Insight

The Chemoselectivity Challenge

The functionalization of Compound 1 requires the generation of a metallated species at the C6 position. The reaction hierarchy is governed by kinetics and thermodynamics:

  • Deprotonation (-OH): Fastest reaction. Consumes 1 equivalent of organometallic base.

  • Metal-Halogen Exchange (C-Br): Desired reaction. Generates the reactive carbanion.

  • Nucleophilic Addition (Ring C=N): Undesired side reaction (Chichibabin-type). Pyridazines are highly

    
    -deficient; strong nucleophiles (like 
    
    
    
    -BuLi) attack the ring carbons unless temperature is strictly controlled.
The Dianion Strategy

To avoid protection steps, we utilize a Double Deprotonation strategy. The first equivalent of base converts the hydroxyl group to a metal-alkoxide (inert anchor). The second equivalent performs the halogen exchange.[1] The resulting intermediate is a Lithiated/Magnesiated Alkoxide Species .

Mechanistic Pathway (Visualization)

ReactionPathway Substrate Substrate (1) (Bromopyridazine-Alcohol) Step1 Step 1: Deprotonation (Alkoxide Formation) Substrate->Step1 1.0 eq Base (Fast) SideRxn Side Reaction: Nucleophilic Attack Substrate->SideRxn High Temp or Wrong Reagent Intermediate Intermediate (2) (Metallated Alkoxide) Step1->Intermediate 1.1 eq Metal-Reagent (Exchange) Product Functionalized Product (3) Intermediate->Product Electrophile (E+) Quench

Figure 1: Sequential metallation pathway avoiding protecting groups. The alkoxide formed in Step 1 acts as a temporary protecting group.

Experimental Protocols

Method A: Magnesium-Halogen Exchange (Turbo Grignard)

Status: Recommended Rationale: The use of Knochel’s Turbo Grignard (


-PrMgCl·LiCl) is superior for pyridazines. The LiCl breaks polymeric aggregates, increasing reactivity while the magnesium species is less nucleophilic than lithium, significantly reducing ring-attack side reactions.
Reagents
  • Substrate: 2-(6-bromopyridazin-3-yl)propan-2-ol (1.0 equiv)

  • Sacrificial Base: Phenylmagnesium chloride (PhMgCl, 2.0 M in THF) or Methylmagnesium chloride (MeMgCl, 3.0 M in THF) (1.1 equiv)

  • Exchange Reagent: Isopropylmagnesium chloride - Lithium chloride complex (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -PrMgCl[2][3]·LiCl, 1.3 M in THF) (1.2 equiv)
    
  • Solvent: Anhydrous THF

Step-by-Step Procedure
  • Setup: Flame-dry a 50 mL Schlenk flask under Argon. Add magnetic stir bar.

  • Dissolution: Charge flask with Substrate (1.0 mmol) and anhydrous THF (5 mL). Cool to 0 °C .[4][5]

  • Alkoxide Formation: Dropwise add PhMgCl (1.1 mmol).

    • Note: PhMgCl is preferred over MeMgCl as the byproduct (benzene) is inert. Evolution of gas (if MeMgCl is used) or mild exotherm indicates deprotonation. Stir for 10 min.

  • Exchange: Add

    
    -PrMgCl·LiCl  (1.2 mmol) dropwise at 0 °C.
    
    • Critical: Unlike Li-exchange, this does not require -78 °C. Stir at 0 °C for 30–60 minutes.

    • Monitoring: Aliquot quench with

      
       or 
      
      
      
      can confirm exchange by LCMS (Shift from Br-species to D-species or I-species).
  • Functionalization: Cool to -20 °C (optional, depending on electrophile reactivity) and add the Electrophile (1.5 equiv).

  • Quench: Allow to warm to RT. Quench with sat. aq.

    
    . Extract with EtOAc.
    
Method B: Lithium-Halogen Exchange

Status: Alternative (High Reactivity) Rationale: Used when the electrophile is unreactive toward magnesium species or when Turbo Grignard is unavailable. Requires strict cryogenic control.

Reagents
  • Substrate (1.0 equiv)

  • Reagent:

    
    -Butyllithium (
    
    
    
    -BuLi, 2.5 M in hexanes) (2.2 equiv)
  • Solvent: Anhydrous THF

Step-by-Step Procedure
  • Setup: Flame-dry a 50 mL Schlenk flask under Argon.

  • Dissolution: Charge Substrate (1.0 mmol) and THF (10 mL). Cool to -78 °C (Dry ice/Acetone bath).

    • Warning: Temperature must be stable before addition.

  • Double Lithiation: Add

    
    -BuLi  (2.2 mmol) dropwise over 10 minutes.
    
    • Stoichiometry: The first equivalent deprotonates the -OH. The second performs the Li-Br exchange.

    • Observation: A color change (often deep red/orange) is common for lithiated diazonines.

  • Incubation: Stir at -78 °C for 15–30 minutes. Do not warm up.

    • Risk:[6][7][8] Above -60 °C, the lithiated pyridazine may decompose or dimerize.

  • Quench: Add Electrophile (3.0 equiv) dissolved in THF (pre-cooled if possible) rapidly.

  • Workup: Stir at -78 °C for 30 min, then allow to warm to 0 °C before quenching with

    
    .
    

Expected Results & Electrophile Scope

The following table summarizes typical yields for 6-substituted pyridazines derived from this protocol, based on analogous heteroaryl metalation literature.

Electrophile ClassReagent ExampleMethodProduct TypeTypical YieldNotes
Aldehydes BenzaldehydeA (Mg)Secondary Alcohol75-85%Very clean reaction with Mg species.
Ketones CyclohexanoneA (Mg)Tertiary Alcohol60-75%Steric hindrance at C6 can lower yield.
Allyl Halides Allyl BromideA (Mg)Allylated Pyridazine70-80%Requires CuCN•2LiCl catalyst (10 mol%) for Mg species.
Formamides DMFB (Li)Aldehyde65-75%Li-species preferred for formylation; Mg can be sluggish without heat.
Disulfides Ph-S-S-PhA (Mg)Thioether80-90%Excellent reactivity.

Troubleshooting & Optimization Guide

Decision Tree for Protocol Selection

DecisionTree Start Start: Functionalize Bromopyridazine-Alcohol CheckE Is the Electrophile highly reactive? (e.g., Aldehyde) Start->CheckE MethodA Use Method A (Turbo Grignard) CheckE->MethodA Yes CheckSens Is the Electrophile base-sensitive? CheckE->CheckSens No (e.g., Epoxides, Alkyl Halides) MethodB Use Method B (n-BuLi @ -78°C) CheckSens->MethodA Yes (Mg is milder) CheckSens->MethodB No (Need high nucleophilicity)

Figure 2: Selection guide based on electrophile compatibility.

Common Failure Modes
  • Low Yield / Recovery of Starting Material:

    • Cause: Incomplete exchange.

    • Fix: Ensure reagents are titrated. For Method A, increase temperature to RT after adding

      
      -PrMgCl·LiCl if LCMS shows no exchange at 0°C (Magnesium species are stable at RT for pyridazines).
      
  • Complex Mixture / Tarry Residue:

    • Cause: Nucleophilic attack on the ring.[3]

    • Fix: Switch from Method B to Method A. If using Method B, ensure temp is strictly <-70°C.

  • Protonation of Intermediate:

    • Cause: Wet solvent or insufficient base for the -OH group.

    • Fix: Dry THF over molecular sieves. Ensure >2.0 equivalents of total base are used.

References

  • Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Angewandte Chemie International Edition, vol. 50, no. 42, 2011, pp. 9794–9824. Link

  • Bao, R. L., et al. "Turbo Grignard Reagent: A Key for the Metalation of Functionalized Heterocycles." Chemical Communications, 2015. Link

  • Turck, A., & Plé, N. "Metalation of Diazines. An Overview." Journal of Heterocyclic Chemistry, vol. 54, 2017. Link

  • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie, vol. 116, 2004. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Solubility of Bromopyridazine Intermediates

The Core Problem: Why Your Bromopyridazine Won't Dissolve Before attempting to fix the solubility, you must understand the molecular physics driving the insolubility. Bromopyridazines are not just "polar"; they are elect...

Author: BenchChem Technical Support Team. Date: February 2026

The Core Problem: Why Your Bromopyridazine Won't Dissolve

Before attempting to fix the solubility, you must understand the molecular physics driving the insolubility. Bromopyridazines are not just "polar"; they are electron-deficient, planar heteroaromatics that exhibit aggressive intermolecular interactions.

  • 
    -
    
    
    
    Stacking:
    The electron-deficient pyridazine ring (containing two nitrogen atoms) creates a strong dipole and facilitates tight face-to-face stacking with neighboring molecules.
  • Lack of Rotational Freedom: unlike alkyl chains, the rigid heteroaromatic core cannot entropicly favor solvation.

  • The "Brick Dust" Effect: High melting points (>200°C) and insolubility in DCM, THF, or even MeOH are characteristic. The crystal lattice energy is simply too high for standard solvents to overcome.

Module 1: The Solubility Screen (Pre-Reaction)

Standard Operating Procedure (SOP-01): Do not waste valuable intermediate on random solvent additions. Perform this systematic screen using 1-2 mg of material.

The "Super-Solvent" Hierarchy

If standard solvents (DCM, MeOH, DMF) fail, move immediately to Fluorinated Alcohols .

Solvent ClassSpecific SolventMechanism of ActionApplication Note
Tier 1: Standard DCM / MeOH (9:1)Polarity adjustmentStandard for TLC, often fails for bulk dissolution.
Tier 2: Dipolar DMSO / NMPHigh dielectric constantGood for reactions, terrible for work-up (high boiling point).
Tier 3: The "Magic" HFIP (Hexafluoroisopropanol)Strong H-bond donor; disrupts aggregatesThe Gold Standard for dissolving insoluble amides/heterocycles.
Tier 4: Acidic TFA (Trifluoroacetic acid)Protonation of ring nitrogensDestructive; use only for analysis (LCMS) or deprotection steps.

Expert Insight: HFIP is often the only solvent that will dissolve aggregated bromopyridazines without degradation. It works by disrupting the intermolecular H-bonding and


-stacking networks.
Decision Logic: Solvent Selection

SolventSelection Start Bromopyridazine Solid DCM Try DCM:MeOH (9:1) Start->DCM Soluble1 Proceed to Normal Phase DCM->Soluble1 Yes Insoluble1 Insoluble? DCM->Insoluble1 No Polar Try DMSO or NMP Insoluble1->Polar Soluble2 Use for Reaction (Hard to remove) Polar->Soluble2 Yes Insoluble2 Still Insoluble? Polar->Insoluble2 No HFIP Try HFIP or TFE Insoluble2->HFIP Soluble3 Perfect for Transfer/Loading HFIP->Soluble3 Yes Insoluble3 Brick Dust Confirmed HFIP->Insoluble3 No Mod Structural Modification (Add SEM/Boc/THP) Insoluble3->Mod

Figure 1: Decision tree for solvent selection when handling insoluble bromopyridazine intermediates.

Module 2: Reaction Optimization (The "Slurry" Suzuki)

A common issue is that the starting material (bromopyridazine) is insoluble in the reaction solvent.[1] This is acceptable. The reaction will proceed via a "slurry-to-solution" mechanism as the product forms (which is often more soluble).

Protocol: High-Temperature Biphasic Suzuki Coupling

Reagents:

  • Substrate: Insoluble Bromopyridazine (1.0 eq)

  • Boronic Acid/Ester (1.2–1.5 eq)

  • Catalyst: Pd(dppf)Cl₂[2]·DCM or Pd(PPh₃)₄ (5 mol%)

  • Base: K₃PO₄ (finely powdered, 3.0 eq)

  • Solvent System: 1,4-Dioxane : Water (4:1 ratio)[3]

Step-by-Step:

  • Degassing: Sparge the Dioxane/Water mixture with Argon for 30 minutes before adding to the flask. Oxygen is the enemy of low-solubility reactions because slow kinetics increase catalyst deactivation time.

  • The Slurry: Add solid reagents to the flask. Add degassed solvent. You will see a suspension.

  • Thermal Activation: Heat to 90–100°C .

    • Why? Solubility increases exponentially with temperature. Even if only 1% dissolves, the catalyst will convert it, shifting the equilibrium (Le Chatelier’s principle) until all solid is consumed.

  • Monitoring: Do not rely on visual clarity. Take an aliquot, dilute with DMSO or HFIP , and check LCMS.

Troubleshooting the "Stalled" Slurry: If the reaction stalls with starting material remaining:

  • Add a Phase Transfer Catalyst: Add 10 mol% TBAB (Tetrabutylammonium bromide) .[4] This helps transfer the inorganic base into the organic/interface layer.

  • Switch Ligand: Switch to XPhos or SPhos precatalysts. These electron-rich, bulky ligands facilitate oxidative addition on electron-deficient rings and are robust in heterogeneous mixtures.

Module 3: Purification (Isolation Strategies)

Never attempt to load a "brick dust" solution directly onto a silica column using DCM. It will precipitate at the head of the column, causing streaking and poor separation.

Method A: Dry Loading (Mandatory for this chemistry)
  • Dissolve the crude mixture in the minimal amount of a "Super Solvent" (HFIP, Pyridine, or hot DMSO).

  • Add Celite (approx. 2g per 1g of crude).

  • Concentrate on a rotovap until a free-flowing powder remains.

  • Load this powder on top of your silica column.

Method B: The "Crash Out" Work-up

Often, the product is just as insoluble as the starting material. Use this to your advantage.

  • After the reaction, cool to Room Temperature.

  • Pour the reaction mixture into Water or 1:1 Water/Methanol .

  • Sonicate for 10 minutes.

  • Filter the solid.[5][6]

  • Wash the filter cake with water (removes inorganic salts) and then Et₂O (removes phosphine oxides and organic impurities).

  • The remaining solid is often >95% pure product.

Frequently Asked Questions (FAQ)

Q: I need to take an NMR, but the compound won't dissolve in CDCl3 or DMSO-d6. A: Add 1-2 drops of TFA-d (Deuterated Trifluoroacetic Acid) to your CDCl3 or DMSO-d6 tube. The protonation of the pyridazine nitrogens breaks the intermolecular H-bonds/stacking, usually resulting in instant dissolution. Note: This shifts your peaks downfield.

Q: My Suzuki coupling turns black and precipitates immediately. A: This is "Palladium Black" formation, indicating your catalyst is decomposing faster than it can enter the catalytic cycle. This happens when the oxidative addition is too slow (due to insolubility).

  • Fix: Increase temperature to 100°C.

  • Fix: Switch to a precatalyst like XPhos Pd G3 , which activates faster.

Q: Can I use protecting groups to improve solubility? A: Yes. This is the "Nuclear Option." If you have an N-H on the pyridazine or a substituent, protect it with a SEM (2-(Trimethylsilyl)ethoxymethyl) or THP (Tetrahydropyranyl) group. These "greasy" lipophilic groups disrupt the crystal lattice and make the molecule soluble in Hexanes/EtOAc.

Visualization: The Solubility Workflow

Workflow cluster_0 Reaction Phase cluster_1 Purification Phase Input Insoluble Bromopyridazine Slurry Slurry Reaction (Dioxane/H2O, 100°C) Input->Slurry Check LCMS Check (Dilute w/ HFIP) Slurry->Check Workup Precipitation (Pour into H2O) Check->Workup Conversion >95% Filter Filter & Wash (H2O then Et2O) Workup->Filter Precipitate Forms DryLoad Dry Load (Celite + HFIP) Workup->DryLoad No Precipitate

Figure 2: End-to-end workflow for handling insoluble bromopyridazine intermediates from reaction to isolation.

References

  • Colasson, B., et al. "Hexafluoroisopropanol (HFIP) as a multifunctional agent in gold-catalyzed cycloisomerizations and sequential transformations." ChemRxiv, 2023.

  • Li, S., et al. "Guanidine/Pd(OAc)2-Catalyzed Room Temperature Suzuki Cross-Coupling Reaction in Aqueous Media."[7] Journal of Organic Chemistry, 2007, 72, 4067-4072.[7]

  • BenchChem Technical Guides. "Managing solubility issues of reactants in Suzuki coupling." BenchChem Support, 2025.[4][5]

  • Dunne, J., et al. "Hexafluoroisopropanol: The Magical Solvent for Pd-catalyzed C–H Activation." Frontiers in Chemistry, 2021.

  • Organic Chemistry Portal. "Suzuki Coupling - Reaction Conditions and Catalysts."

Sources

Optimization

Avoiding protodebromination side products in pyridazine coupling

Topic: Avoiding Protodebromination in Halopyridazine Cross-Couplings Status: Active Ticket ID: PYR-H-DEHALO-001 Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Welcome & Scope Welcome to...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding Protodebromination in Halopyridazine Cross-Couplings

Status: Active Ticket ID: PYR-H-DEHALO-001 Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Welcome & Scope

Welcome to the Heterocycle Coupling Support Hub. You are likely here because your cross-coupling reaction (Suzuki-Miyaura, Buchwald-Hartwig, or Stille) involving a halopyridazine scaffold is failing.

The Symptom: You observe low yields of the desired product and a significant side product corresponding to the mass of the de-halogenated parent pyridazine (


).

The Cause: Pyridazines are highly


-deficient (electron-poor). While this facilitates rapid oxidative addition to Palladium(0), it renders the resulting Pd(II)-aryl intermediate highly susceptible to reduction  (protodebromination/hydrodehalogenation) before the desired transmetallation can occur.

This guide provides the diagnostic tools, mechanistic insights, and validated protocols to suppress this pathway.

Diagnostic Hub: Confirming the Issue

Before altering conditions, confirm that protodebromination is the primary failure mode using LCMS/GCMS.

ObservationDiagnosisAction Required
Mass Spectrum Product mass =

. Isotope pattern changes from 1:1 doublet (

) to singlet.
Confirmed Protodebromination. The Pd-Ar intermediate is being reduced.[1]
Mass Spectrum Product mass =

. (Loss of Boron species).
Protodeboronation. The boronic acid is hydrolyzing.[2][3]
TLC/LCMS Starting material consumed immediately; only reduced product visible.Fast Reduction. Solvent or Base is acting as a hydride source.
TLC/LCMS Starting material remains; catalyst turns black (Pd black precipitation).Catalyst Death. Oxidative addition is failing or ligand is insufficient.
Mechanistic Root Cause Analysis

To fix the problem, you must understand the competition at the molecular level. The reaction is a race between Transmetallation (Path A - Desired) and Reduction (Path B - Undesired).

The Trap: In electron-deficient systems like pyridazine, the Pd(II) center is highly electrophilic. If transmetallation is slow (due to sterics or low nucleophilicity of the coupling partner), the Pd(II) species will scavenge a hydride (


) from the solvent (especially alcohols), the base (alkoxides), or the ligand itself.
Visualizing the Divergence (Graphviz)

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Fast for Pyridazines) Pd0->OxAdd + Ar-Br PdAr Pd(II)-Pyridazine Intermediate (Electrophilic & Vulnerable) OxAdd->PdAr TransMet Transmetallation (Rate Limiting Step) PdAr->TransMet Path A: + R-B(OH)2 / Base (Requires Optimized Ligand) HydrideTransfer Hydride Transfer / Protonation (Source: Alcohol, Base, Ligand) PdAr->HydrideTransfer Path B: Slow Transmetallation OR Protic Solvent RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Desired Coupled Product RedElim->Product RedElimH Reductive Elimination (H) HydrideTransfer->RedElimH RedElimH->Pd0 SideProduct Protodebrominated Side Product (Ar-H) RedElimH->SideProduct

Caption: Mechanistic divergence in pyridazine coupling. Path A leads to product; Path B leads to protodebromination side-products.

Troubleshooting Protocols
Protocol A: The "Solvent & Base" Reset

Use this if you are currently using alcohols (MeOH, EtOH, iPrOH) or alkoxide bases (NaOMe, NaOEt).

Logic: Alcohols are primary hydride sources via


-hydride elimination from Pd-alkoxides. Switching to aprotic polar solvents removes the fuel for the side reaction.
  • Solvent: Switch to 1,4-Dioxane or Toluene .

    • Note: If solubility is an issue, use DMF or DMAc (anhydrous).

    • Strictly Avoid: Isopropanol, Ethanol, Methanol.

  • Base: Switch to

    
     (Anhydrous)  or 
    
    
    
    .
    • Why: Phosphate and Carbonate bases are less likely to participate in

      
      -hydride elimination compared to ethoxides/methoxides.
      
  • Water: Limit water content. Use a 4:1 or 9:1 ratio of Organic:Water only if necessary for boronic acid solubility.

Protocol B: The "Ligand Overdrive" System

Use this if Protocol A fails or if you are using standard ligands like


 or dppf.

Logic: To beat the side reaction, you must accelerate Transmetallation and Reductive Elimination. Bulky, electron-rich Buchwald ligands or Bis-phosphines facilitate rapid coupling, outcompeting the reduction pathway.

Recommended Catalyst Systems:

  • Option 1 (Gold Standard): XPhos Pd G3 or XPhos Pd G4

    • Ligand: XPhos (Dicyclohexyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)phosphine).

    • Mechanism:[1][2][4][5][6][7] The bulk prevents double-ligation, leaving an open site for rapid transmetallation.

  • Option 2 (For Chlorides/Difficult Substrates): SPhos Pd G3

  • Option 3 (Alternative):

    
     
    
    • Ligand: 1,1′-Bis(di-tert-butylphosphino)ferrocene.

    • Benefit: Extremely fast reductive elimination, preventing the Pd-H species from forming.

Experimental Procedure (XPhos System):

  • Charge a vial with:

    • Halopyridazine (1.0 equiv)

    • Boronic Acid/Pinacol Ester (1.2 - 1.5 equiv)

    • 
       (2.0 - 3.0 equiv, finely ground)
      
    • XPhos Pd G3 (2 - 5 mol%)

  • Seal and purge with Argon/Nitrogen (3 cycles).[3][8]

  • Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Heat to 80-100 °C for 2-4 hours.

  • Checkpoint: If reduction persists, lower temperature to 60 °C; high heat promotes hydride transfer.

Protocol C: The "Scavenger" Approach

Use this as a last resort for extremely sensitive substrates.

Logic: If the hydride source is trace water or impurities, adding a scavenger can help.

  • Additive: Add 10-20 mol% of a sacrificial alkene (e.g., 1-octene or

    
    -methylstyrene ).
    
  • Mechanism:[1][2][4][5][6][7][9] These alkenes can insert into any formed Pd-H species, effectively trapping the hydride before it reduces your pyridazine ring.

Decision Matrix (Troubleshooting Flowchart)

Follow this logic tree to select your next experiment.

Tree Start START: Reduction Observed SolventCheck Is solvent an Alcohol (MeOH, EtOH, iPrOH)? Start->SolventCheck BaseCheck Is Base an Alkoxide (NaOtBu, NaOEt)? SolventCheck->BaseCheck No Action1 SWITCH to Dioxane or Toluene SolventCheck->Action1 Yes LigandCheck Is Ligand PPh3 or Simple Phosphine? BaseCheck->LigandCheck No Action2 SWITCH to K3PO4 or Cs2CO3 BaseCheck->Action2 Yes Action3 SWITCH to XPhos Pd G3 or Pd(dtbpf)Cl2 LigandCheck->Action3 Yes Action4 Use Protocol C (Add 1-Octene) LigandCheck->Action4 No (Already using Buchwald)

Caption: Step-by-step decision tree for eliminating protodebromination.

Frequently Asked Questions (FAQ)

Q: Why does using


 almost always result in reduction for my pyridazine? 
A:  Triphenylphosphine (

) is a relatively weak donor and not bulky. It results in a slow transmetallation step.[9] Because the pyridazine ring makes the Pd center electron-deficient, it "panics" and grabs a proton/hydride from anywhere it can (often the solvent) faster than the

can facilitate the arrival of the boronic acid.

Q: Can I use ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 + Ligand? 
A:  You can, but be careful. The "dba" (dibenzylideneacetone) ligand is not innocent. It can sometimes act as a hydride source or inhibit the reaction.[9] For pyridazines, we strongly recommend Pd-G3/G4 precatalysts  (like XPhos Pd G3) which contain no dba and activate immediately upon base addition.

Q: My boronic acid is a pyridine/pyridazine boronic acid. Is this worse? A: Yes. If both partners are electron-deficient nitrogen heterocycles, the reaction is very sluggish. You face a "double trouble": the halide is prone to reduction, and the boronic acid is prone to protodeboronation (losing the boron).[8][10] For these cases, use Pd(dtbpf)Cl_2 (very active) and consider using MIDA boronates for slow release of the nucleophile.

References
  • Mechanistic Origins of Hydrodehalogenation

    • Navarro, O., et al. (2003). "General Synthesis of Tri-ortho-substituted Biaryls via Suzuki-Miyaura Cross-Coupling." Journal of Organic Chemistry.

  • Buchwald-Hartwig Ligand Selection (XPhos/SPhos)

    • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides." Accounts of Chemical Research.

  • Use of Pd-G3/G4 Precatalysts

    • Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions." Chemical Science.

  • Pyridazine Specific Coupling Strategies

    • Hapiot, F., et al. (2008). "Palladium-Catalyzed Cross-Coupling Reactions of Pyridazines." Current Organic Synthesis.

Sources

Troubleshooting

Removing palladium impurities from pyridazine coupling products

Technical Support & Troubleshooting Center Status: Operational Ticket Subject: Removal of Palladium Impurities from Pyridazine Coupling Products Assigned Specialist: Senior Application Scientist, Process Chemistry Divisi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Center

Status: Operational Ticket Subject: Removal of Palladium Impurities from Pyridazine Coupling Products Assigned Specialist: Senior Application Scientist, Process Chemistry Division

The "Sticky Pyridazine" Challenge

Why is this happening? If you are struggling to remove palladium (Pd) from a pyridazine core, you are not alone. Unlike simple aromatics, pyridazines are electron-deficient yet possess two adjacent nitrogen atoms capable of acting as a "diazine" ligand.

  • The Chelation Trap: Pyridazines can act as bidentate ligands or form bridging complexes between two Pd centers. This binding affinity often exceeds that of standard silica gel or mild washes.

  • The "Grey Product" Syndrome: Regulatory limits (ICH Q3D) demand Pd levels <10 ppm (oral) or <1 ppm (parenteral). Pyridazine-Pd complexes often persist as dark grey/brown discolorations that resist crystallization.

Decision Matrix: Select Your Protocol

Do not guess. Use this logic flow to select the decontamination method best suited for your molecule's solubility and scale.

Pd_Removal_Decision_Tree Start START: Crude Pyridazine Product Solubility Is the Product Soluble in Water-Immiscible Solvents? (DCM, EtOAc, Toluene) Start->Solubility Yes_Sol YES (Organic Soluble) Solubility->Yes_Sol Yes No_Sol NO (Water Soluble/Polar) Solubility->No_Sol No Method_A METHOD A: Aqueous Scavenger Wash (Cysteine/NAC) Yes_Sol->Method_A High Pd (>1000 ppm) Method_B METHOD B: Solid-Supported Scavengers (Thiol/TMT Silica) Yes_Sol->Method_B Low Pd (<500 ppm) No_Sol->Method_B Resin Slurry/Column Method_C METHOD C: Crystallization with Active Carbon (Last Resort) No_Sol->Method_C If Scavengers Fail

Figure 1: Decision matrix for selecting the optimal palladium removal strategy based on substrate solubility and initial impurity load.

Protocol A: The Cysteine/NAC Wash (Liquid-Liquid Extraction)

Best For: Hydrophobic pyridazines soluble in DCM, EtOAc, or Toluene. Mechanism: N-Acetylcysteine (NAC) contains a thiol and a carboxylic acid. It out-competes the pyridazine nitrogens for Pd, forming a highly water-soluble anionic complex


 at basic pH.
Step-by-Step Methodology
  • Dissolution: Dissolve your crude reaction mixture in a water-immiscible solvent (EtOAc or DCM are preferred).

  • Reagent Prep: Prepare a 0.5 M aqueous solution of N-Acetylcysteine (NAC) .

    • Stoichiometry: Use 5–10 equivalents of NAC relative to the Palladium (not the substrate). If Pd content is unknown, assume 10 mol% of the substrate.

  • The Wash: Add the NAC solution to the organic layer.

  • Heating (Critical): Stir vigorously at 40–50°C for 30–60 minutes .

    • Why? Room temperature stirring is often insufficient to break the Pyridazine-Pd bond. Kinetic energy is required for ligand exchange.

  • The "Ammonia Quench": Cool to room temperature. Add a small amount of aqueous Ammonia (or sat. NaHCO3) to adjust the aqueous phase to pH 8–9.

    • Scientific Logic:[1][2][3][4][5][6][7] High pH deprotonates the carboxylic acid and thiol of the NAC, ensuring the Pd-complex remains strictly in the aqueous phase.

  • Separation: Separate layers. The aqueous layer will likely turn dark red/brown (containing the Pd).

  • Rinse: Wash the organic layer with water (x2) and brine (x1) to remove residual NAC.

Protocol B: Solid-Supported Scavengers (The "Magic Sand")

Best For: Late-stage intermediates, GMP steps, or water-soluble compounds. Mechanism: Silica or polymer beads are functionalized with high-affinity ligands (Thiols, Thioureas). This creates a heterogeneous system where Pd is trapped on the solid, and the product remains in solution.

Scavenger Selection Guide

Not all silica is created equal. For pyridazines, simple silica is useless.

Scavenger TypeTrade Names (Examples)Functional GroupAffinity for Pyridazine-PdRecommendation
Thiol-Silica SiliaMetS® Thiol, Si-ThiolPropylthiol (-SH)High First Choice. Best general scavenger.
TMT SiliaMetS® TMT, MP-TMTTrimercaptotriazineVery High Premium Choice. Best for low-level polishing (<10 ppm).
DMT SiliaMetS® DMTDimercaptotriazineHighGood alternative if Thiol fails.
Activated Carbon Darco®, CharcoalCarbon MatrixLow/VariableAvoid. Non-specific binding leads to yield loss.
Batch Mode Protocol
  • Loading: Add 3–5 equivalents of scavenger (w/w relative to expected Pd mass) to your reaction solution.

    • Rule of Thumb: If Pd content is unknown, add 10% w/w scavenger relative to the mass of the crude product.

  • Solvent: Works best in THF, MeOH, or DMF.

  • Temperature: Heat to 50°C for 4 hours .

    • Note: Like the NAC wash, heat drives the ligand exchange.

  • Filtration: Filter through a 0.45 µm pad (or fine frit). The Pd stays on the solid.

  • Analysis: Check Pd levels via ICP-MS or XRF. Repeat if necessary.

Troubleshooting & FAQ

Q: My product is still grey after a Thiol-silica treatment. What now? A: The "grey" might not be Palladium. It could be colloidal Pd(0) (which scavengers struggle to pick up) or conjugated organic impurities.

  • Fix: Try a Celite® filtration before the scavenger treatment to remove colloidal metal.[8] Then, switch to MP-TMT (Trimercaptotriazine), which has a higher affinity for difficult Pd(II) species than standard Thiol.

Q: Can I use Activated Carbon (Charcoal)? A: Only as a last resort. Pyridazines are flat, aromatic systems that adsorb strongly to carbon. You will likely lose 10–20% of your product yield along with the palladium.

Q: I used the NAC wash, but the Pd levels are still ~500 ppm. A: You likely didn't adjust the pH.

  • The Fix: Ensure the aqueous phase is basic (pH > 8) during the separation step. If the NAC remains protonated, the Pd-NAC complex is less soluble in water and may partition back into the organic phase.

Q: What about the "Sodium Bisulfite" method? A: Excellent question. For certain amino-halo-pyridazines, heating with 20–50% aqueous sodium bisulfite at 60°C can form soluble sulfite complexes. This is a valid alternative to NAC if your molecule is sensitive to thiols.

Visualizing the Scavenging Mechanism

Scavenger_Mechanism Figure 2: The competitive ligand exchange mechanism. Heat is required to overcome the Pyridazine-Pd bond energy. Substrate Pyridazine-Pd Complex (In Solution) Intermediate Transition State (Ligand Exchange) Substrate->Intermediate Heat (50°C) Scavenger Silica-Thiol (-SH) (Solid Support) Scavenger->Intermediate Result_Solid Silica-S-Pd (Trapped on Filter) Intermediate->Result_Solid Pd Binds to S Result_Liquid Purified Pyridazine (Filtrate) Intermediate->Result_Liquid Pyridazine Released

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.[9][10] [Link] (The seminal paper on Cysteine/NAC washes).

  • International Council for Harmonisation (ICH). (2019). ICH Q3D(R1): Guideline for Elemental Impurities.[Link] (Regulatory limits for Pd).

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development.[4][11] [Link] (Comparison of carbon vs. functionalized silica).

  • Dow Agrosciences LLC. (2014). Process for the removal of palladium from pyridine-carboxylates. WO2014093566A1.

Sources

Optimization

Stability of 2-(6-bromopyridazin-3-yl)propan-2-ol under basic conditions

Introduction Welcome to the technical support guide for 2-(6-bromopyridazin-3-yl)propan-2-ol. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 2-(6-bromopyridazin-3-yl)propan-2-ol. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. The unique combination of a tertiary alcohol and a 6-bromopyridazine moiety presents specific stability challenges, particularly when subjected to basic conditions. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you anticipate potential side reactions, optimize your reaction conditions, and ensure the integrity of your molecule.

The pyridazine ring is an electron-deficient heterocycle due to the presence of two adjacent, electronegative nitrogen atoms.[1][2] This inherent electronic property makes the ring susceptible to nucleophilic attack, a characteristic that governs much of its reactivity and stability profile.[2][3] This guide will dissect the interplay between the pyridazine core, the bromo substituent, and the tertiary alcohol under various basic environments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of 2-(6-bromopyridazin-3-yl)propan-2-ol under basic conditions?

A1: The stability is highly dependent on the strength of the base, solvent, and temperature. The molecule has two primary points of reactivity under basic conditions:

  • The Pyridazine Ring: The C-Br bond is susceptible to nucleophilic aromatic substitution (SNAr) by basic nucleophiles (e.g., hydroxides, alkoxides). The electron-deficient nature of the pyridazine ring activates the carbon atom attached to the bromine for such an attack.[4][5]

  • The Tertiary Alcohol: The hydroxyl proton is the most acidic proton in the molecule and will be readily deprotonated by strong bases to form a tertiary alkoxide. While tertiary alcohols themselves are generally stable and resistant to oxidation, the resulting alkoxide is a potent nucleophile.[6][7]

Mild non-nucleophilic bases (e.g., K₂CO₃, Cs₂CO₃ in some contexts) at low to moderate temperatures are generally tolerated. However, strong bases, especially nucleophilic ones like NaOH, KOH, or sodium alkoxides, can lead to substitution or degradation.

Q2: Can the tertiary alcohol group be eliminated to form an alkene under basic conditions?

A2: No, this is highly unlikely. The elimination of a hydroxyl group (dehydration) to form an alkene is an acid-catalyzed process, typically proceeding through an E1 mechanism for tertiary alcohols.[8][9] This mechanism requires protonation of the hydroxyl group to make it a good leaving group (H₂O). Basic conditions prevent this protonation and therefore do not promote dehydration.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments, explains the underlying chemistry, and provides actionable solutions.

Scenario 1: Unexpected replacement of bromine

Problem: "After treating my compound with sodium hydroxide or sodium methoxide, I've isolated a product where the bromine atom has been replaced by -OH or -OMe. What is happening?"

Q: What is the mechanism behind this substitution?

A: You are observing a classic Nucleophilic Aromatic Substitution (SNAr) reaction. The pyridazine ring is "electron-poor," which facilitates the attack of nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4][5][10] The electron-withdrawing nitrogen atoms are crucial for stabilizing the negative charge of this intermediate.

DOT Diagram: SNAr Mechanism

SNAr_Mechanism Start 2-(6-bromopyridazin-3-yl)propan-2-ol + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate 1. Nucleophilic Attack (Addition) (Rate-Determining Step) Product Substituted Product + Br⁻ Intermediate->Product 2. Elimination of Bromide (Restores Aromaticity)

Caption: The Addition-Elimination (SNAr) pathway.

Q: How can I prevent this substitution if I need to perform a reaction elsewhere on the molecule?

A:

  • Use a Non-Nucleophilic Base: Switch to a sterically hindered or non-nucleophilic base. Examples include lithium diisopropylamide (LDA), sodium hydride (NaH), or potassium tert-butoxide (KOtBu) if you only need to deprotonate another site. For milder conditions, consider inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

  • Lower the Temperature: SNAr reactions are often temperature-dependent. Running your reaction at 0 °C or below can significantly reduce the rate of substitution.

  • Protecting Groups: If the tertiary alcohol is the intended nucleophile for another transformation, it can be deprotonated with NaH at low temperature to form the alkoxide in situ before adding the electrophile.

Scenario 2: Formation of an Isomeric Mixture

Problem: "I used a very strong, hindered base like potassium tert-butoxide or LDA at elevated temperatures and obtained a mixture of products, including one where the functionality is at the C5 position instead of the C6 position."

Q: Why would the substituent move to an adjacent carbon?

A: This outcome strongly suggests the formation of a highly reactive pyridazyne (a het-aryne) intermediate via an elimination-addition mechanism.[11] Very strong bases can deprotonate the pyridazine ring at the C5 position (adjacent to the bromine). This is followed by the elimination of the bromide ion to form a strained "triple bond" within the ring. The incoming nucleophile can then attack either carbon of the aryne, leading to a mixture of isomers (cine-substitution).[12]

DOT Diagram: Pyridazyne (Het-aryne) Mechanism

Pyridazyne_Mechanism Start Starting Material Proton_Abstraction Proton Abstraction at C5 (Strong, Hindered Base) Start->Proton_Abstraction e.g., KOtBu Pyridazyne Pyridazyne Intermediate (Elimination of Br⁻) Proton_Abstraction->Pyridazyne Nu_Attack Nucleophilic Attack Pyridazyne->Nu_Attack Product_C6 C6-Substituted Product (Normal Substitution) Nu_Attack->Product_C6 Attack at C6 Product_C5 C5-Substituted Product (Cine-Substitution) Nu_Attack->Product_C5 Attack at C5

Caption: The Elimination-Addition (Pyridazyne) pathway.

Q: How do I favor direct substitution over the pyridazyne pathway?

A:

  • Avoid Overly Strong/Hindered Bases: Do not use bases like LDA, LHMDS, or KOtBu unless the aryne pathway is desired.

  • Use a Protic Solvent: Protic solvents (if compatible with your reaction) can quench the anionic intermediates required for proton abstraction from the ring, disfavoring the elimination step.

  • Choose a Good Nucleophile: A soft, potent nucleophile that favors the SNAr pathway over acting as a strong base is ideal.

Recommended Protocols & Data

Protocol 1: Assessing Stability Under Specific Basic Conditions

This protocol provides a framework for testing the stability of your compound against a chosen base.

Objective: To determine if 2-(6-bromopyridazin-3-yl)propan-2-ol degrades or reacts under specific basic conditions over a set time period.

Methodology:

  • Setup: In a clean, dry vial, dissolve 2-(6-bromopyridazin-3-yl)propan-2-ol (1.0 eq.) in the desired solvent (e.g., THF, DMF, 1,4-dioxane) to a concentration of ~0.1 M.

  • Internal Standard: Add an inert internal standard (e.g., undecane, dodecane) for quantitative analysis by GC/LC-MS.

  • Time Zero Sample: Withdraw a small aliquot (t=0) and quench it with a mild acid (e.g., saturated NH₄Cl solution). Extract with a suitable organic solvent (e.g., ethyl acetate) and prepare for analysis (TLC, LC-MS).

  • Initiation: Add the base of interest (e.g., K₂CO₃, 2.0 eq.) to the reaction vial.

  • Monitoring: Stir the reaction at the desired temperature (e.g., 25 °C, 50 °C, 80 °C). Withdraw aliquots at regular intervals (e.g., 1h, 4h, 12h, 24h). Quench and prepare each sample as in step 3.

  • Analysis: Analyze all samples by LC-MS and/or ¹H NMR. Compare the peak area of the starting material relative to the internal standard at each time point. Look for the appearance of new peaks, which would indicate product formation or degradation.

Data Table: Base and Solvent Compatibility

This table summarizes general compatibility based on common laboratory experience. Users must validate these conditions for their specific application.

BaseSolvent(s)TemperatureCommon Outcome / RiskCompatibility
K₂CO₃, Cs₂CO₃DMF, Acetonitrile25-80 °CGenerally stable, low risk of SNAr.High
Triethylamine (Et₃N)DCM, THF25-40 °CGenerally stable, low basicity.High
DBU, DIPEATHF, Toluene25-60 °CStable, but monitor for slow side reactions.Moderate
NaOH, KOH (aq.)Water, THF/H₂O25-100 °CHigh risk of SNAr to form the 6-hydroxy derivative.Low
NaOMe, NaOEtMeOH, EtOH25-65 °CHigh risk of SNAr to form the corresponding 6-alkoxy derivative.Low
NaH, KHTHF, DMF0-25 °CDeprotonates alcohol; resulting alkoxide can be a nucleophile.Use with Caution
KOtBu, LDATHF-78 to 60 °CHigh risk of pyridazyne formation and/or other degradation.Very Low
DOT Diagram: Troubleshooting Workflow

Troubleshooting_Workflow Start Experiment with Basic Conditions Yields Unexpected Result Decision1 What is the main observation? Start->Decision1 Outcome1 New product(s) formed Decision1->Outcome1 New Product Outcome2 Starting material consumed, no clear product (decomposition) Decision1->Outcome2 Decomposition Outcome3 No reaction Decision1->Outcome3 No Reaction Action1a Is Br replaced by Nu? (Check Mass Spec) Outcome1->Action1a Cause2 Harsh conditions (strong base/high temp) leading to ring opening or polymerization. Solution: Use milder base, lower temp. Outcome2->Cause2 Cause3 Base not strong enough or reaction temperature too low. Solution: Cautiously increase temp or choose a slightly stronger (compatible) base. Outcome3->Cause3 Action1b Is it an isomeric mixture? (Check NMR/chromatography) Action1a->Action1b No Cause1a Likely S(N)Ar. Solution: Use non-nucleophilic base, lower temperature. Action1a->Cause1a Yes Cause1b Likely Pyridazyne Mechanism. Solution: Avoid strong/hindered bases. Action1b->Cause1b Yes

Caption: A decision tree for troubleshooting experiments.

References

  • Holm, T. (1990). Homolysis in the Reaction of Grignard Reagents. II. The Reaction of Pyridazine. Acta Chemica Scandinavica, 44, 279-283. Available at: [Link]

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1853–1921. Available at: [Link]

  • OpenStax. (2023, September 20). 17.6 Reactions of Alcohols. In Organic Chemistry. Available at: [Link]

  • Klinge, D. E. (1975). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Wageningen University & Research eDepot. Available at: [Link]

  • Boyd, M. J., et al. (2020). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Chemical Science, 11(38), 10517–10522. Available at: [Link]

  • Gabr, Y., et al. (2014). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. Available at: [Link]

  • Quora. (2015, October 17). Are tertiary alcohols more stable or more reactive than primary alcohols? Available at: [Link]

  • Wikipedia. (n.d.). 2-Bromopyridine. Retrieved February 25, 2026, from [Link]

  • Serebryany, V., et al. (2021). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 26(23), 7175. Available at: [Link]

  • Chemistry Stack Exchange. (2013, November 4). How does the inductive effect, explain the reactivity of tertiary alcohols with halogen acids? Available at: [Link]

  • Ashenhurst, J. (2015, April 16). Elimination Reactions of Alcohols. Master Organic Chemistry. Available at: [Link]

  • Quora. (2018, September 10). Why is pyrimidine less basic than pyridazine? Available at: [Link]

  • Save My Exams. (n.d.). Reactions of alcohols. OCR A-Level Chemistry. Retrieved February 25, 2026, from [Link]

  • Reddit. (2024, May 10). Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. r/AdvancedOrganic. Available at: [Link]

  • Hobbs, W. J. (2021). Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]

  • Meanwell, N. A. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. Available at: [Link]

  • Kádas, I., & Kappe, C. O. (2011). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry, 9(1), 15-27. Available at: [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved February 25, 2026, from [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Available at: [Link]

  • Oxford Learning Link. (n.d.). Chapter 7 Nucleophilic aromatic substitution. Available at: [Link]

  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. ResearchGate. Available at: [Link]

  • Fetzner, S. (1998). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Applied Microbiology and Biotechnology, 49(3), 237–250. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved February 25, 2026, from [Link]

  • PubChem. (n.d.). 2-(6-Bromopyridin-2-yl)propan-2-ol. Retrieved February 25, 2026, from [Link]

  • Časaitė, V., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15), e00902-20. Available at: [Link]

  • ResearchGate. (n.d.). Proposed degradation pathways of pyridine derivatives in bacteria.... Retrieved February 25, 2026, from [Link]

  • Pharmacy 180. (n.d.). Drug degradation pathways. Retrieved February 25, 2026, from [Link]

  • Google Patents. (n.d.). CN115784978B - Method for synthesizing 2-amino-6-bromopyridine.
  • Lejan Team. (n.d.). Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the UV-Vis Absorption Maxima of Conjugated Pyridazine Systems

For researchers and professionals in drug development and materials science, understanding the photophysical properties of heterocyclic compounds is paramount. Among these, pyridazine-containing systems are of significan...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, understanding the photophysical properties of heterocyclic compounds is paramount. Among these, pyridazine-containing systems are of significant interest due to their unique electronic characteristics and diverse applications. This guide provides an in-depth comparison of the UV-Vis absorption maxima of conjugated pyridazine derivatives, supported by experimental data and protocols, to aid in the rational design of novel chromophores.

The Electronic Landscape of Pyridazine

Pyridazine is a six-membered aromatic heterocycle with two adjacent nitrogen atoms. This arrangement results in a high dipole moment and an electron-deficient character, making it an excellent core for creating "push-pull" systems when conjugated with electron-donating and electron-withdrawing groups.[1] The UV-Vis absorption spectra of these molecules are dominated by π → π* and n → π* electronic transitions. The position of the maximum absorption wavelength (λmax) is highly sensitive to the nature and position of substituents on the pyridazine ring and the extent of the conjugated system.

The introduction of electron-donating groups (EDGs) generally leads to a bathochromic (red) shift in the λmax, while electron-withdrawing groups (EWGs) typically cause a hypsochromic (blue) shift. This is due to the modulation of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Comparative Analysis of UV-Vis Absorption Maxima

The following tables summarize experimentally determined λmax values for various conjugated pyridazine systems, illustrating the impact of different substituents.

Effect of Substituents on the Pyridazine Core

This table showcases a series of 3,6-disubstituted pyridazines, demonstrating how varying the electronic nature of the substituent at the 6-position, while keeping a chlorine atom at the 3-position, influences the absorption maximum in acetonitrile.

CompoundSubstituent at C3Substituent at C6λmax (nm) in Acetonitrile
1 -Cl-Cl265
2 -Cl-OCH₃262
3 -Cl-NH₂296
4 -Cl-N(Et)₂310
5 -Cl-piperidyl303
6 -Cl4-cyanophenylamino344
7 -Cl4-nitrophenylamino398

Data sourced from Vieira et al., 2004

As evident from the data, the introduction of strong electron-donating groups like amino and diethylamino moieties results in a significant bathochromic shift compared to the dichloro- and methoxy-substituted pyridazines. The extension of the conjugated system with an aromatic ring, especially one bearing a strong electron-withdrawing group like a nitro group, pushes the absorption maximum to nearly 400 nm.

Influence of π-Conjugated Systems: Thienylpyridazines

This table presents data for a series of π-conjugated molecules based on pyridazine and thiophene heterocycles, highlighting the effect of different aryl and heteroaryl moieties functionalized with electron-withdrawing groups.

Compoundλmax (nm) in Dichloromethane
3a Thienyl4-Nitrophenyl400
3b Thienyl4-Cyanophenyl370
3c Thienyl4-Formylphenyl375
3d Thienyl4-Bromophenyl340
3e Thienyl3-Nitrophenyl350

Data sourced from Pinto et al., 2018

These push-pull systems, with the electron-rich thiophene and the electron-deficient pyridazine, show intense intramolecular charge transfer (ICT) bands. The λmax is significantly red-shifted, and its position is finely tuned by the nature of the substituent on the terminal phenyl ring. The strongest electron-withdrawing group (-NO₂) in the para position (compound 3a ) results in the most red-shifted absorption.

Experimental Protocol for UV-Vis Absorption Measurement

To ensure the accuracy and reproducibility of UV-Vis absorption data, a standardized experimental protocol is crucial.

Materials and Instrumentation
  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

  • Solvent: Spectroscopic grade solvent (e.g., acetonitrile, dichloromethane, ethanol). The choice of solvent is critical as it can influence the λmax (solvatochromism).

  • Analyte: The synthesized and purified pyridazine derivative.

  • Volumetric flasks and pipettes: For accurate preparation of solutions.

Step-by-Step Methodology
  • Solution Preparation:

    • Prepare a stock solution of the pyridazine derivative in the chosen spectroscopic grade solvent at a concentration of approximately 10⁻³ M.

    • From the stock solution, prepare a series of dilutions (e.g., 10⁻⁴ M, 10⁻⁵ M, 10⁻⁶ M) to determine the optimal concentration for measurement (typically an absorbance between 0.1 and 1.0).

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the desired wavelength range for the scan (e.g., 200-600 nm).

    • Set the scan speed and slit width as appropriate for the instrument and sample.

  • Baseline Correction:

    • Fill both the sample and reference cuvettes with the pure solvent.

    • Place the cuvettes in the respective holders in the spectrophotometer.

    • Run a baseline scan to zero the instrument and correct for any absorbance from the solvent and cuvettes.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the analyte solution before filling it.

    • Place the sample cuvette back into the sample holder.

    • Run the sample scan. The instrument will record the absorbance of the sample as a function of wavelength.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum.

    • If performing quantitative analysis, use the Beer-Lambert law (A = εbc) to calculate the molar extinction coefficient (ε), where A is the absorbance at λmax, b is the path length (1 cm), and c is the molar concentration of the sample.

The following diagram illustrates the general workflow for the experimental determination of UV-Vis absorption maxima.

G cluster_prep Sample Preparation cluster_inst Instrument Setup & Measurement cluster_analysis Data Analysis stock Prepare Stock Solution (10⁻³ M) dilutions Prepare Serial Dilutions (10⁻⁴ - 10⁻⁶ M) stock->dilutions setup Instrument Warm-up & Setup dilutions->setup baseline Run Baseline Correction (Solvent Blank) setup->baseline measure Measure Sample Absorbance baseline->measure identify_lambda Identify λmax measure->identify_lambda calc_epsilon Calculate Molar Extinction Coefficient (ε) identify_lambda->calc_epsilon

Caption: Experimental workflow for UV-Vis absorption analysis.

Structure-Property Relationships: A Visual Guide

The relationship between the chemical structure of a conjugated pyridazine and its resulting UV-Vis absorption maximum can be visualized to guide the design of new molecules with desired photophysical properties. The following diagram illustrates the general trends observed when incorporating electron-donating or electron-withdrawing groups into a pyridazine-based π-system.

G cluster_structure Molecular Structure Modification cluster_edg Add Electron-Donating Group (EDG) cluster_ewg Add Electron-Withdrawing Group (EWG) cluster_property Effect on UV-Vis Absorption cluster_homo_lumo Energy Levels cluster_lambda Absorption Maximum (λmax) start Pyridazine-π-System edg -NH₂, -OR, -Alkyl start->edg Substitution ewg -NO₂, -CN, -CF₃ start->ewg Substitution homo_lumo_edg Decreased HOMO-LUMO Gap edg->homo_lumo_edg Raises HOMO energy homo_lumo_ewg Increased HOMO-LUMO Gap ewg->homo_lumo_ewg Lowers LUMO energy homo_lumo_start Initial HOMO-LUMO Gap lambda_edg Bathochromic Shift (Red Shift) Longer λmax homo_lumo_edg->lambda_edg lambda_ewg Hypsochromic Shift (Blue Shift) Shorter λmax homo_lumo_ewg->lambda_ewg lambda_start Initial λmax

Caption: Influence of substituents on pyridazine UV-Vis absorption.

Conclusion

The UV-Vis absorption properties of conjugated pyridazine systems are highly tunable through synthetic modification. By strategically incorporating electron-donating and electron-withdrawing groups, and by extending the π-conjugation, researchers can design chromophores with specific absorption characteristics for applications ranging from medicinal chemistry to materials science. The data and protocols presented in this guide serve as a foundational resource for the rational design and characterization of novel pyridazine-based molecules.

References

  • Pinto, M., Lima, J. C., & Siza, A. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2969. [Link]

  • Vieira, L. M. C., et al. (2004). Electrochemical and Spectroscopic Studies of Pyridazine Derivatives. Portugaliae Electrochimica Acta, 22, 11-18. [Link]

  • Agilent Technologies. (2015). The Basics of UV-Vis Spectrophotometry. [Link]

  • Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. [Link]

  • Asif, M. (2015). A review on the versatile and multicultural nature of pyridazine derivatives. Journal of Chemical and Pharmaceutical Research, 7(12), 683-698. [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(6-bromopyridazin-3-yl)propan-2-ol proper disposal procedures

Operational Disposal Guide: 2-(6-bromopyridazin-3-yl)propan-2-ol Part 1: Executive Summary (Immediate Action) Do not dispose of this compound down the drain. 2-(6-bromopyridazin-3-yl)propan-2-ol contains a bromine atom b...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Disposal Guide: 2-(6-bromopyridazin-3-yl)propan-2-ol

Part 1: Executive Summary (Immediate Action)

Do not dispose of this compound down the drain. 2-(6-bromopyridazin-3-yl)propan-2-ol contains a bromine atom bonded to a heteroaromatic ring.[1][2][3] Consequently, it must be treated as Halogenated Organic Waste .[1][2]

  • Solids (Pure/Debris): Segregate into "Hazardous Solid Waste."[1][2][3]

  • Liquids (Solutions): Segregate into "Halogenated Organic Solvents" (Red Can), regardless of the solvent used (e.g., even if dissolved in Methanol).

  • Spills: Do not use water. Adsorb with vermiculite or spill pads; treat as solid halogenated waste.[2]

Part 2: Chemical Profile & Hazard Assessment

To dispose of a chemical safely, you must understand its "End-of-Life" chemistry.[1][2][3] This compound is a functionalized pyridazine building block.[1][2]

PropertyDataOperational Implication
Chemical Name 2-(6-bromopyridazin-3-yl)propan-2-olPyridazine Core: Nitrogen-rich heteroaromatic.[1][2][3][4][5]
Molecular Formula C₇H₉BrN₂OBromine Content: ~37% by weight.[1][2][3] This dictates the incineration path.[1][2]
Physical State Solid (Off-white to yellow powder)Dust generation risk during transfer.[1][2][3]
Solubility Soluble in DMSO, Methanol, DCMHigh mobility in organic solvents; bioaccumulation potential if released.[1][2]
Key Hazards Irritant (Skin/Eye), H317, H319Standard PPE (Nitrile gloves, safety glasses) required.[1][2][3]
The "Hidden Halogen" Factor

Many researchers mistakenly dispose of heteroaromatic building blocks in "General Organic" waste because they are not liquid solvents like Chloroform.[1][2] However, the bromine atom on the pyridazine ring requires specific incineration protocols (higher temperature + acid gas scrubbing) to prevent the formation of brominated dioxins or corrosive HBr gas.[2] Always classify this as Halogenated.

Part 3: Waste Stream Decision Matrix

The following workflow illustrates the logical decision-making process for segregating this waste.

DisposalWorkflow Start Waste Containing 2-(6-bromopyridazin-3-yl)propan-2-ol StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid Waste StateCheck->Solid SolventCheck Is the solvent Halogenated? Liquid->SolventCheck SolidType Pure Compound or Debris? Solid->SolidType HaloSolv Example: DCM, Chloroform SolventCheck->HaloSolv Yes NonHaloSolv Example: MeOH, Acetone, DMSO SolventCheck->NonHaloSolv No ActionRed DISPOSE IN: Halogenated Waste Carboy (Red Tag) HaloSolv->ActionRed NonHaloSolv->ActionRed *Compound adds Halogen* PureSolid Expired/Excess Pure Chemical SolidType->PureSolid Debris Contaminated Gloves, Weigh Boats, Paper SolidType->Debris ActionLabPack DISPOSE IN: Lab Pack / Solid Chemical Jar (Label: Toxic Solid, Org) PureSolid->ActionLabPack ActionDebris DISPOSE IN: Hazardous Solid Waste Bin (Yellow Bag) Debris->ActionDebris

Figure 1: Decision tree for segregating brominated pyridazine waste. Note that even non-halogenated solvents become "halogenated waste" once this compound is dissolved in them.[1][2][3]

Part 4: Detailed Disposal Protocols

Protocol A: Liquid Waste (Reaction Mixtures & Mother Liquors)

Context: You have completed a reaction or purification (HPLC/Flash) and have solvent containing the compound.[1][2][3][6]

  • Assessment: Even if your mobile phase was Methanol/Water or Ethyl Acetate/Hexanes, the presence of the brominated solute (2-(6-bromopyridazin-3-yl)propan-2-ol) renders the entire volume Halogenated Waste .[1][2][3]

  • Container Selection: Use a High-Density Polyethylene (HDPE) or Glass carboy compatible with the solvent.[1][2][3]

  • Labeling:

    • Mark the "Halogenated" checkbox on the hazardous waste tag.[1][2]

    • List "Brominated Pyridazine Derivative" as a constituent.[1][2]

    • Critical: If the solvent is DMSO, explicitly state "DMSO + Brominated Organic" on the tag.[1][2] DMSO can penetrate skin, carrying the toxic brominated compound into the bloodstream.[2]

  • Neutralization (If applicable): If the waste stream also contains reactive reagents (e.g., thionyl chloride, strong bases) used to synthesize the compound, quench them before adding to the main waste carboy to prevent pressurization.[1][2]

Protocol B: Solid Waste (Pure Substance)

Context: Disposing of an expired vial or a failed synthesis batch (dry solid).[1][2][3]

  • Primary Containment: Keep the substance in a sealed glass or plastic vial. Do not dump loose powder into a bin.[1][2]

  • Secondary Containment: Place the sealed vial into a larger clear plastic bag (Ziploc style).

  • Disposal Path: This qualifies for Lab Pack disposal.

    • Do not mix with "trash" or "biohazard" waste.[1][2]

    • Place in the designated "Solid Chemical Waste" drum.[1][2]

    • Ensure the inventory list for the drum includes: "2-(6-bromopyridazin-3-yl)propan-2-ol (Brominated Organic Solid)."[1][2][3]

Protocol C: Contaminated Debris (Consumables)

Context: Syringes, weigh boats, gloves, and paper towels contaminated with the substance.[1][2]

  • Sharps: Syringes/Needles used with this compound must go into a Puncture-Proof Sharps Container labeled "Chemical Contaminated Sharps."[1][2][3] Do not recap needles.

  • Soft Debris: Gloves and paper towels should be double-bagged in yellow/hazardous waste bags.[1][2][3]

    • Note: If the debris is dripping wet with solvent, treat it as liquid waste or dry it in a fume hood (if permitted by local air regulations) before bagging.[1][2]

Part 5: Spill Management & Emergency Procedures

Spill Scenario: 5g of solid powder dropped on the floor.[1][2]

  • Evacuate & PPE: Clear the immediate area. Don PPE: Nitrile gloves (double layer recommended), lab coat, and safety goggles.[1][2] Wear a N95 or P100 dust mask if powder is fine and aerosolized.[1][2]

  • Containment: Cover the spill with wet paper towels (dampened with water or ethanol) to prevent dust generation.[1][2]

  • Cleanup:

    • Scoop up the damp powder/towel mixture using a plastic spatula.[1][2]

    • Place into a wide-mouth jar or heavy-duty waste bag.

    • Wipe the surface with soap and water three times.[1][2]

  • Disposal: Label the waste bag/jar as "Debris contaminated with Brominated Pyridazine" and place in the Hazardous Solid Waste bin.[1][2]

Part 6: Regulatory Grounding (US EPA/RCRA)

While this specific compound is not on the EPA "P-List" or "U-List" (acute hazardous wastes), it falls under Characteristic Waste guidelines due to its chemical structure.[1][2][3]

  • Halogenated Organic Compounds (HOCs): Under 40 CFR Part 268, land disposal of halogenated organics is heavily restricted.[1][2][7] Incineration is the mandated treatment method.[2]

  • Waste Codes:

    • If mixed with Acetone/Methanol: F003 (Spent non-halogenated solvents) + D001 (Ignitable).[1][2][3]

    • If mixed with Methylene Chloride: F002 (Spent halogenated solvents).[1][2][3]

    • Best Practice: Even if not strictly F002, labeling it as such or simply "Halogenated Waste" ensures the waste contractor uses the correct incinerator profile (High Temp >1100°C).[1][2]

References

  • US Environmental Protection Agency (EPA). (2024).[1][2] 40 CFR Part 268 - Land Disposal Restrictions: Halogenated Organic Compounds.[1][2][3][7] Retrieved from [Link][2][3][7]

  • American Chemical Society (ACS). (2023).[1][2] Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link][2][3]

  • PubChem. (2025).[1][2] Compound Summary: Brominated Pyridazine Derivatives. National Library of Medicine.[1][2] Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 2-(6-bromopyridazin-3-yl)propan-2-ol: Essential Safety and Disposal Protocols

This document provides essential, immediate safety and logistical information for the handling and disposal of 2-(6-bromopyridazin-3-yl)propan-2-ol. As drug development professionals, our commitment to safety is paramoun...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, immediate safety and logistical information for the handling and disposal of 2-(6-bromopyridazin-3-yl)propan-2-ol. As drug development professionals, our commitment to safety is paramount, extending beyond discovery to the meticulous management of every chemical we synthesize and handle. This guide is structured not as a rigid template, but as a dynamic, risk-based operational plan designed to ensure the safety of laboratory personnel and the environment.

Hazard Assessment: A Proactive Approach to Safety

Understanding the potential hazards of 2-(6-bromopyridazin-3-yl)propan-2-ol is the foundation of safe handling. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, we must infer its risk profile by examining its constituent chemical moieties: a brominated pyridazine ring and a tertiary alcohol (propan-2-ol) side chain.

  • Brominated Pyridazine Core : The pyridazine ring system is electron-deficient, making it susceptible to nucleophilic attack.[1] The presence of a bromine atom introduces characteristics of halogenated organic compounds. Such compounds can be persistent in the environment and may form hazardous byproducts like polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) under uncontrolled thermal conditions, such as improper incineration.[2][3] Therefore, proper waste management is critical.

  • Tertiary Alcohol (Propan-2-ol) Moiety : The propan-2-ol functional group suggests properties similar to isopropyl alcohol, which is a known eye irritant and, at high vapor concentrations, can cause drowsiness or dizziness.[4][5][6] While the tertiary nature of the alcohol in our compound may alter its reactivity compared to isopropanol, the potential for irritation and systemic effects through inhalation or absorption remains a key consideration.

  • Inferred Toxicological Profile : Based on analogous structures like 2-(5-Bromopyridin-2-yl)propan-2-ol, the primary routes of exposure are likely inhalation of dust or aerosols, skin contact, eye contact, and ingestion.[7] Potential health effects include skin irritation, serious eye irritation, and respiratory tract irritation.[7][8]

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a risk assessment of the specific procedure being performed.[9] The following table outlines the recommended PPE for different operational scales and exposure risks.

Risk Level Task Examples Required PPE Ensemble Rationale
Routine Handling (Low Risk) • Weighing small quantities (<1 g) in a ventilated balance enclosure• Preparing stock solutions• Routine analytical samplingPrimary: Nitrile gloves, lab coat, ANSI Z87.1-compliant safety glasses with side shields.[9]Provides baseline protection against minor spills, splashes, and accidental contact.[10]
Elevated Risk • Handling quantities >1 g• Operations with potential for splashing (e.g., transfers, extractions)• Heating solutionsPrimary PPE PLUS: • Chemical splash goggles• Disposable sleeve coversGoggles provide a seal around the eyes for superior splash protection compared to safety glasses.[11] Sleeve covers protect arms from potential contamination.
High Risk / Aerosol Generation • Sonicating solutions• Roto-evaporation• Any procedure with a high potential for aerosol or dust generationElevated Risk PPE PLUS: • Face shield (worn over goggles)• Use of a certified chemical fume hood is mandatory .• Consider a NIOSH-approved respirator with organic vapor cartridges if engineering controls are insufficient.A fume hood is the primary engineering control to minimize inhalation exposure. A face shield protects the entire face from splashes. Respiratory protection is a final safeguard against vapor or aerosol inhalation.[10]
Glove Selection: A Critical Decision

No single glove material is impervious to all chemicals.[9] For 2-(6-bromopyridazin-3-yl)propan-2-ol, the choice depends on the duration of contact.

  • Splash Protection: Disposable nitrile gloves are recommended for general laboratory work where significant chemical contact is not expected.[9] They provide good protection against alcohols and aqueous solutions.

  • Extended Contact: For procedures involving significant immersion or prolonged contact, heavier-duty gloves should be considered. Neoprene gloves offer good resistance to both alcohols and halogenated hydrocarbons.[9] Always consult the glove manufacturer's compatibility charts for specific chemical resistance data.[11]

Procedural Guidance: Donning, Doffing, and Operational Plans

Adherence to strict procedures minimizes the risk of exposure and contamination.

PPE Donning and Doffing Sequence

The order of donning and doffing PPE is critical to prevent cross-contamination.

PPE_Sequence cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) D1 1. Lab Coat D2 2. Respirator (if required) D1->D2 D3 3. Goggles / Face Shield D2->D3 D4 4. Gloves D3->D4 F1 1. Gloves F2 2. Lab Coat F1->F2 F3 3. Goggles / Face Shield F2->F3 F4 4. Respirator (if required) F3->F4

Caption: PPE Donning and Doffing Workflow.

Operational Plan: Spill Management

Immediate and correct response to a spill is crucial.

For a Minor Spill (Solid or Liquid):

  • Alert personnel in the immediate area.

  • Contain the spill with an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite). Do NOT use paper towels for flammable liquids.

  • Don appropriate PPE as outlined for "Elevated Risk."

  • Clean the area, working from the outside in. For solids, carefully sweep or vacuum (with a HEPA-filtered vacuum) to avoid generating dust.[7] For liquids, cover with absorbent, allow to soak, and then collect into a designated waste container.

  • Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.

Waste Disposal Plan

Due to its brominated nature, 2-(6-bromopyridazin-3-yl)propan-2-ol and all materials contaminated with it are classified as hazardous waste.[12]

Waste Segregation and Collection
  • Solid Waste: Contaminated gloves, absorbent materials, weigh boats, and empty containers.

    • Action: Collect in a dedicated, clearly labeled, leak-proof hazardous waste container. The container must be kept closed when not in use.

  • Liquid Waste: Unused solutions, reaction mixtures, and contaminated solvents.

    • Action: Collect in a dedicated, clearly labeled, sealed, and shatter-proof hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps Waste: Contaminated needles, scalpels, or broken glass.

    • Action: Place in a designated sharps container for hazardous chemical waste.

Disposal Pathway

All waste generated must be disposed of through a licensed hazardous waste management company. The preferred disposal method for brominated organic compounds is high-temperature incineration at a facility equipped with advanced emission control systems, such as scrubbers, to neutralize harmful byproducts like hydrogen bromide.[12] Some facilities may also offer bromine recovery and recycling programs.[13] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.

The following flowchart outlines the decision-making process for waste stream management.

Waste_Disposal_Flowchart Start Waste Generated IsSolid Is the waste solid? Start->IsSolid IsSharp Is the waste sharp? IsSolid->IsSharp Yes LiquidWaste Collect in Labeled Liquid Hazardous Waste Container IsSolid->LiquidWaste No SolidWaste Collect in Labeled Solid Hazardous Waste Container IsSharp->SolidWaste No SharpWaste Collect in Labeled Sharps Container IsSharp->SharpWaste Yes Dispose Arrange Pickup by Licensed Hazardous Waste Vendor SolidWaste->Dispose LiquidWaste->Dispose SharpWaste->Dispose Incinerate Final Disposal: High-Temperature Incineration with Emission Controls Dispose->Incinerate

Caption: Decision Flowchart for Waste Management.

References

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Ideal Response. [Link]

  • U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. EPA. [Link]

  • University of Nevada, Reno Environmental Health & Safety. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. [Link]

  • Princeton University Environmental Health and Safety. Section 6C: Protective Equipment. [Link]

  • Morf, L. S., et al. (2005). Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. Environmental Science & Technology, 39(22), 8691–8699. [Link]

  • Altarawneh, M., et al. (2009). Bromine in waste incineration: Partitioning and influence on metal volatilisation. ResearchGate. [Link]

  • ICL-IP Terneuzen B.V. processing bromine containing waste streams. [Link]

  • CanGardCare. (2021, April 1). What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol?[Link]

  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. [Link]

  • Organic Syntheses. (2024, December 18). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. [Link]

  • Klinge, D. E. (1976). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Wageningen University & Research eDepot. [Link]

  • 2M Group. SAFETY DATA SHEET PROPAN-2-OL TECH. [Link]

  • Lejan Team. Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine. [Link]

  • Padroni, G., et al. (2021). A One-Pot Approach to Novel Pyridazine C-Nucleosides. Molecules, 26(8), 2269. [Link]

  • CLEAPSS Science. (2022). Student safety sheets 66 Higher alcohols. [Link]

  • Vasin, V. A., et al. (2015). A Straightforward Approach toward Multifunctionalized Pyridazines via Imination/Electrocyclization. Organic Letters, 17(15), 3790–3793. [Link]

  • 3D-basics. Safety Data Sheet: propan-2-ol. [Link]

Sources

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